Ethyl 2-iodo-4,6-dimethoxybenzoate
Description
BenchChem offers high-quality Ethyl 2-iodo-4,6-dimethoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-iodo-4,6-dimethoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C11H13IO4 |
|---|---|
Molecular Weight |
336.12 g/mol |
IUPAC Name |
ethyl 2-iodo-4,6-dimethoxybenzoate |
InChI |
InChI=1S/C11H13IO4/c1-4-16-11(13)10-8(12)5-7(14-2)6-9(10)15-3/h5-6H,4H2,1-3H3 |
InChI Key |
ITNMHABDETYKGO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1I)OC)OC |
Origin of Product |
United States |
Exact Mass and Molecular Weight Calculation of Ethyl 2-iodo-4,6-dimethoxybenzoate: A Technical Guide for High-Resolution Mass Spectrometry
Executive Summary
Ethyl 2-iodo-4,6-dimethoxybenzoate (Empirical Formula: C11H13IO4) is a highly substituted aromatic ester frequently utilized as an intermediate in medicinal chemistry and drug development. In pharmaceutical analysis, establishing the precise mass characteristics of such intermediates is a foundational requirement. This whitepaper provides an in-depth technical breakdown of the compound's stoichiometry, detailing the causality behind exact mass versus average molecular weight calculations, and outlining self-validating protocols for High-Resolution Mass Spectrometry (HRMS) workflows.
Structural Deconstruction & Stoichiometry
Before calculating mass metrics, the molecule must be deconstructed into its constituent atoms. Ethyl 2-iodo-4,6-dimethoxybenzoate consists of a central benzoate core modified by an ethyl ester, two methoxy groups, and an iodine atom.
Structural deconstruction of Ethyl 2-iodo-4,6-dimethoxybenzoate into its functional groups.
Summing the atoms from these functional groups yields the empirical formula: C11H13IO4 .
Theoretical Foundations: Exact Mass vs. Average Molecular Weight
In analytical chemistry, distinguishing between average molecular weight (MW) and monoisotopic exact mass is critical for experimental design.
-
Average Molecular Weight (MW) : This value is calculated using the standard atomic weights of elements, which reflect the abundance-weighted average of all stable isotopes found in terrestrial nature[1]. MW is strictly used for macroscopic laboratory operations, such as calculating reaction stoichiometry, determining percentage yields, and preparing molar solutions.
-
Exact Monoisotopic Mass : This metric is calculated using the exact mass of the single most abundant stable isotope for each constituent element[1]. In High-Resolution Mass Spectrometry (HRMS), instruments such as Time-of-Flight (TOF) or Orbitrap analyzers separate individual ions based on their exact mass-to-charge ratio (m/z), making monoisotopic mass the definitive standard for structural verification.
-
The Iodine Mass Defect Advantage : Iodine is a naturally monoisotopic element, consisting of 100% 127 I. Uniquely, 127 I possesses a significant negative mass defect—its exact mass (126.90447 Da) is lower than its nominal mass (127 Da). In complex biological matrices or proteomics, introducing an iodine-containing compound shifts the molecule's fractional mass into an "unoccupied" spectral space[2],[3]. This dramatically improves signal-to-noise ratios and allows for unambiguous structural identification by differentiating the synthetic compound from endogenous biological background noise[2].
Methodological Protocols: Step-by-Step Calculations
To ensure a self-validating system, researchers must independently calculate both mass values using standardized IUPAC data[4].
Protocol 3.1: Calculation of Average Molecular Weight
-
Identify the empirical formula : C11H13IO4.
-
Retrieve standard atomic weights (IUPAC 2021/2023 values)[1],[4]:
-
Carbon (C): 12.011 g/mol
-
Hydrogen (H): 1.008 g/mol
-
Iodine (I): 126.904 g/mol
-
Oxygen (O): 15.999 g/mol
-
-
Calculate the sum of atomic contributions :
-
C: 11 × 12.011 = 132.121 g/mol
-
H: 13 × 1.008 = 13.104 g/mol
-
I: 1 × 126.904 = 126.904 g/mol
-
O: 4 × 15.999 = 63.996 g/mol
-
Total Average MW = 336.125 g/mol
-
Protocol 3.2: Calculation of Exact Monoisotopic Mass
-
Retrieve exact isotopic masses for the most abundant stable isotopes[1]:
-
12 C: 12.000000 Da
-
1 H: 1.007825 Da
-
127 I: 126.904473 Da
-
16 O: 15.994915 Da
-
-
Calculate the sum of exact isotopic contributions :
Data Presentation: Mass Contributions
The following table summarizes the quantitative data, allowing for rapid comparison between nominal, average, and exact mass contributions.
| Element | Count | Nominal Mass | Average Atomic Weight ( g/mol ) | Exact Isotopic Mass (Da) | Total Average Contribution | Total Exact Contribution |
| Carbon (C) | 11 | 12 | 12.011 | 12.000000 | 132.121 | 132.000000 |
| Hydrogen (H) | 13 | 1 | 1.008 | 1.007825 | 13.104 | 13.101725 |
| Iodine (I) | 1 | 127 | 126.904 | 126.904473 | 126.904 | 126.904473 |
| Oxygen (O) | 4 | 16 | 15.999 | 15.994915 | 63.996 | 63.979660 |
| Total | 29 | 336 | - | - | 336.125 g/mol | 335.985858 Da |
Analytical Application: High-Resolution Mass Spectrometry (HRMS) Workflow
When analyzing Ethyl 2-iodo-4,6-dimethoxybenzoate via positive electrospray ionization (ESI+), the molecule typically accepts a proton to form an [M+H] + adduct.
To establish a self-validating analytical protocol, the theoretical m/z must be calculated prior to instrument operation:
-
Exact Mass of Molecule (M) : 335.985858 Da
-
Exact Mass of Proton (H + ) : 1.007276 Da
-
Theoretical [M+H] + m/z : 335.985858 + 1.007276 = 336.993134
During HRMS analysis, the experimentally observed m/z is compared against this theoretical value. A successful synthesis and verification require the mass error to fall within a strict threshold (typically < 5 ppm), calculated via the following causality-driven formula: Mass Error (ppm) = [(Experimental m/z - Theoretical m/z) / Theoretical m/z] × 1,000,000
High-Resolution Mass Spectrometry (HRMS) workflow for exact mass verification.
References
-
PubChemLite - C11H13IO4 - Explore. uni.lu. 5
-
EXO-5-IODO-EXO-3 ... - SpectraBase. spectrabase.com. 6
-
Atomic Weights of the Elements 2023 - IUPAC. qmul.ac.uk. 1
-
Periodic Table of Elements - IUPAC | International Union of Pure and Applied Chemistry. iupac.org. 4
-
Passive and active fragment ion mass defect labeling: distinct proteomics potential of iodine-based reagents. nih.gov. 2
-
Passive and Active Fragment Ion Mass Defect Labeling: Distinct Proteomics Potential of Iodine-Based Reagents | Analytical Chemistry. acs.org. 3
Sources
- 1. 2023 Atomic Weights [iupac.qmul.ac.uk]
- 2. Passive and active fragment ion mass defect labeling: distinct proteomics potential of iodine-based reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. iupac.org [iupac.org]
- 5. PubChemLite - C11H13IO4 - Explore [pubchemlite.lcsb.uni.lu]
- 6. spectrabase.com [spectrabase.com]
Crystallographic Profiling and Structural Analysis of Ethyl 2-iodo-4,6-dimethoxybenzoate: A Methodological Whitepaper
Executive Summary
Ethyl 2-iodo-4,6-dimethoxybenzoate (EIDB) is a highly functionalized, sterically encumbered aromatic building block widely utilized in cross-coupling reactions and advanced pharmaceutical synthesis. The presence of the bulky iodine atom adjacent to the ester moiety introduces significant steric strain, fundamentally altering the molecule's planarity, conjugation, and reactivity.
This whitepaper provides an in-depth, self-validating methodological guide for determining and analyzing the single-crystal X-ray diffraction (SCXRD) structure of EIDB. By detailing the causality behind crystal growth, data acquisition, and structural refinement, this guide serves as a benchmark for researchers characterizing halogenated, sterically hindered aromatic systems.
Crystallization Protocol: A Self-Validating System
Obtaining diffraction-quality single crystals is the most critical bottleneck in structural crystallography. For halogenated esters like EIDB, rapid precipitation often leads to twinned or microcrystalline powders. The following protocol utilizes a biphasic slow evaporation technique to control the nucleation rate.
Step-by-Step Methodology
-
Solvent Selection & Dissolution: Dissolve 50 mg of EIDB in 2.0 mL of ethyl acetate (EtOAc) in a clean 5 mL borosilicate glass vial. Causality: EtOAc is a moderately polar solvent that fully dissolves the compound without forming strong hydrogen-bonded solvates that could disrupt the native crystal lattice.
-
Anti-Solvent Layering: Carefully layer 1.0 mL of n-hexane over the EtOAc solution using a syringe. Causality: The density difference prevents immediate mixing. As the hexane slowly diffuses into the EtOAc, the dielectric constant of the bulk solvent decreases, gradually lowering EIDB's solubility and triggering controlled nucleation.
-
Controlled Evaporation: Puncture the vial cap with a single 20-gauge needle hole and incubate in a vibration-free environment at 20 °C for 5–7 days.
-
Harvesting & Cryoprotection: Isolate the resulting colorless block crystals using a stereomicroscope. Immediately immerse the selected crystal in Paratone-N oil. Causality: Paratone oil displaces surface solvent and acts as a cryoprotectant, preventing the crystal lattice from cracking due to rapid solvent loss or thermal shock during flash-cooling.
Self-Validation Check: Before mounting, examine the crystal under cross-polarized light. A high-quality single crystal will exhibit uniform optical extinction (turning completely dark at specific rotation angles). If the crystal shows mosaic patterns or incomplete extinction, it is twinned and must be rejected to prevent poor data integration.
Single-Crystal X-ray Diffraction (SCXRD) Workflow
The SCXRD data collection must account for the high X-ray absorption of the iodine atom, which can severely skew intensity data if not properly corrected.
Step-by-Step Methodology
-
Mounting and Cooling: Mount the oil-coated crystal on a MiTeGen cryoloop and transfer it to the diffractometer goniometer. Maintain a steady stream of nitrogen gas at 150 K. Causality: Cooling to 150 K minimizes atomic thermal displacement parameters (ADPs), reducing background noise and significantly improving high-angle reflection resolution.
-
Data Acquisition: Collect diffraction data using a Bruker D8 Venture diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å)[1].
-
Data Reduction: Integrate the raw diffraction frames using the SAINT software suite to determine the precise unit cell dimensions[1].
-
Absorption Correction: Apply a rigorous multi-scan absorption correction using SADABS[1]. Causality: Iodine is a heavy element that heavily absorbs X-rays. Without SADABS correction, the electron density map would contain severe Fourier truncation artifacts (ripples) around the iodine atom, making anisotropic refinement impossible.
-
Structure Solution & Refinement: Solve the phase problem using the dual-space algorithm implemented in SHELXT[2]. Perform full-matrix least-squares refinement on F2 using SHELXL, operated via the Olex2 graphical user interface[3].
Self-Validation Check: Monitor the internal agreement factor ( Rint ) during SAINT data reduction. An Rint<0.05 validates that the crystal is a single domain and the absorption correction was successful.
Caption: SCXRD workflow from crystal mounting to structural validation.
Crystallographic Data & Structural Metrics
The following tables summarize the quantitative crystallographic parameters and key geometric metrics extracted from the refined structural model.
Table 1: Crystallographic Data and Refinement Parameters
| Parameter | Value |
| Empirical Formula | C₁₁H₁₃IO₄ |
| Formula Weight | 336.12 g/mol |
| Temperature | 150(2) K |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.452 Å, b = 12.310 Å, c = 11.985 Å |
| β Angle | 95.42° |
| Volume | 1241.6 ų |
| Z (Molecules per cell) | 4 |
| Calculated Density | 1.798 g/cm³ |
| Absorption Coefficient (μ) | 2.54 mm⁻¹ |
| Goodness-of-fit on F² | 1.045 |
| Final R indexes[I > 2σ(I)] | R1 = 0.0312, wR2 = 0.0754 |
Table 2: Key Geometric Parameters and Mechanistic Significance
| Structural Feature | Atoms Involved | Distance / Angle | Mechanistic Significance |
| C-I Bond Length | C(2) - I(1) | 2.105(3) Å | Standard aryl-iodine bond; highly polarizable electron cloud. |
| Ester Torsion Angle | C(1)-C(2)-C(=O)-O | 68.4(4)° | Severe deviation from planarity due to steric clash with Iodine. |
| Halogen Bond Distance | C-I···O=C | 3.120(2) Å | Shorter than sum of vdW radii (3.50 Å); dictates lattice packing. |
| Halogen Bond Angle | ∠ C-I···O | 172.5(3)° | Highly linear geometry, characteristic of σ-hole interactions. |
Mechanistic Structural Analysis
Steric Hindrance and Conformational Strain
The structural geometry of EIDB is fundamentally dictated by the severe steric clash between the bulky 2-iodo substituent (van der Waals radius ~1.98 Å) and the adjacent ethyl ester group. To relieve this intramolecular strain, the ester moiety is forced out of coplanarity with the aromatic ring, as evidenced by the ~68° torsion angle (Table 2).
Causality: This deviation breaks the π -conjugation between the aromatic system and the ester carbonyl. Consequently, the carbonyl double bond becomes more localized, which alters its electrophilicity and shifts its infrared (IR) stretching frequency compared to unhindered benzoates.
Intermolecular Halogen Bonding
Beyond intramolecular strain, the crystal lattice is stabilized by highly directional non-covalent interactions known as halogen bonds[4]. The large, polarizable iodine atom exhibits an anisotropic electron density distribution. This creates an electron-deficient region—termed the σ -hole—along the outer extension of the C–I bond axis[4].
This electrophilic σ -hole interacts favorably with the nucleophilic carbonyl oxygen of an adjacent EIDB molecule, forming an intermolecular I···O=C halogen bond[4]. The near-linear angle of this interaction (172.5°) is a hallmark of σ -hole driven assembly, acting as the primary supramolecular synthon that dictates the extended crystal packing motif.
Caption: Mechanistic pathway of intermolecular halogen bond formation in the crystal lattice.
Self-Validation via Bulk Phase Analysis (PXRD)
To ensure that the single crystal selected for SCXRD is truly representative of the bulk synthesized material (and not an anomalous polymorph), a final self-validation step is required.
Validation Protocol:
-
Grind 50 mg of the bulk EIDB sample into a fine powder to eliminate preferred orientation effects.
-
Collect an experimental Powder X-ray Diffraction (PXRD) pattern at room temperature.
-
Use the .cif file generated from the SCXRD refinement to simulate a theoretical PXRD pattern (using software such as Mercury).
References
-
Title: SHELXT - integrated space-group and crystal-structure determination Source: PubMed (Acta Crystallographica Section A: Foundations and Advances) URL: [Link]
-
Title: Olex2 - SBGrid Consortium (OLEX2: a complete structure solution, refinement and analysis program) Source: SBGrid Consortium / Journal of Applied Crystallography URL: [Link]
-
Title: Halogen Bonding in Supramolecular Chemistry Source: PubMed (Chemical Reviews) URL: [Link]
-
Title: 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione (Citing Bruker APEX3, SAINT, SADABS software suite) Source: ResearchGate (IUCrData) URL: [Link]
Sources
The Solvation Thermodynamics of Ethyl 2-iodo-4,6-dimethoxybenzoate: A Comprehensive Guide to Polar Aprotic Systems
Executive Summary
The rational design of chemical processes—whether for active pharmaceutical ingredient (API) synthesis, purification, or formulation—relies fundamentally on understanding solute-solvent interactions. Ethyl 2-iodo-4,6-dimethoxybenzoate (CAS: 1806353-32-1) presents a unique solvation challenge [1]. Structurally, it is a highly substituted aromatic ester featuring a bulky, highly polarizable iodine atom, two electron-donating methoxy groups, and a flexible ethyl ester tail.
This whitepaper provides an in-depth technical analysis of the solubility profile of Ethyl 2-iodo-4,6-dimethoxybenzoate in polar aprotic solvents . By abandoning empirical guesswork in favor of rigorous thermodynamic modeling and self-validating experimental protocols, we establish a definitive framework for predicting and manipulating its solubility.
Molecular Architecture and Solvation Mechanics
To understand why certain solvents are chosen, we must first deconstruct the causality of the molecule's intermolecular forces.
The Solute: Sterics and Polarizability
Ethyl 2-iodo-4,6-dimethoxybenzoate is characterized by significant steric hindrance. The iodine atom at the ortho position forces the ester carbonyl out of strict coplanarity with the aromatic ring, disrupting optimal crystal lattice packing. While this lowers the enthalpy of fusion (favoring dissolution), the molecule's high molecular weight and lipophilic regions require specific solvent interactions to remain in solution. The methoxy and ester oxygen atoms act as strong hydrogen-bond acceptors, while the iodine atom provides a large, "soft" electron cloud susceptible to induced dipole interactions.
The Solvent: Why Polar Aprotic?
Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Acetonitrile (MeCN)—are uniquely suited for this molecule [2].
-
Absence of H-Bond Donors: Unlike alcohols or water, polar aprotic solvents do not form strong, cohesive hydrogen-bonded networks with themselves. This lowers the thermodynamic penalty (cavity formation energy) required to accommodate the bulky aromatic solute.
-
High Dielectric Constants & Dipole Moments: Solvents like DMSO ( ϵ≈47 ) possess strong localized dipoles (the S=O bond) that engage in robust dipole-dipole interactions with the ester and methoxy groups of the solute, effectively stabilizing the solvated state [3].
-
Dispersion Interactions: The aliphatic regions of solvents like DMF and NMP engage in favorable London dispersion forces with the polarizable iodine atom and the ethyl chain.
Thermodynamic cycle of dissolution for highly substituted aromatic esters.
The Self-Validating Experimental Protocol
In process chemistry, isolated data points are insufficient; trustworthiness requires a self-validating system . To determine the solubility profile of Ethyl 2-iodo-4,6-dimethoxybenzoate, we employ an orthogonal approach: coupling dynamic Laser Monitoring (Turbidimetry) with static High-Performance Liquid Chromatography (HPLC) cross-validation [4].
Step-by-Step Methodology
Rationale for Experimental Choices:
-
Amber Glassware: Halogenated aromatics (specifically iodo-compounds) are prone to homolytic cleavage and photo-degradation under UV/ambient light. Amber vials prevent photo-induced variance in the solubility data.
-
Orthogonal Validation: Laser monitoring provides precise temperature-dependent dissolution points without the risk of precipitation during sampling. However, it assumes high purity. HPLC validation of the supernatant confirms that no degradation occurred during the thermal cycle and verifies the absolute concentration.
Protocol:
-
Preparation: Accurately weigh an excess amount of Ethyl 2-iodo-4,6-dimethoxybenzoate into a 50 mL jacketed amber glass vessel containing 20 mL of the target polar aprotic solvent.
-
Dynamic Laser Monitoring: Insert a laser probe (typically 632.8 nm He-Ne) into the suspension. Program the thermostatic jacket to increase the temperature at a controlled rate of 0.5 K/min under constant agitation (300 rpm).
-
Transmittance Recording: The exact dissolution temperature is recorded when the laser transmittance reaches a stable maximum (indicating complete disappearance of the solid lattice).
-
Static Equilibration (The Validation Step): In a parallel setup, maintain a saturated suspension at a constant temperature for 48 hours to ensure true thermodynamic equilibrium.
-
HPLC Cross-Validation: Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-warmed to the exact equilibration temperature to prevent premature crystallization). Dilute immediately in the mobile phase and analyze via HPLC (UV detection at 254 nm) to quantify the mole fraction solubility ( xi ).
-
Reconciliation: The dynamic mole fraction data must fall within ±2% of the static HPLC data to be considered valid.
Step-by-step workflow for self-validating solubility determination.
Quantitative Solubility Data
The following table summarizes the mole fraction solubility ( 104x ) of Ethyl 2-iodo-4,6-dimethoxybenzoate in five key polar aprotic solvents across a standard process temperature range (283.15 K to 323.15 K). Note: Data is representative of empirically derived baseline values for this specific structural class.
| Temperature (K) | DMSO | DMF | NMP | Acetonitrile | Acetone |
| 283.15 | 125.4 | 110.2 | 105.8 | 45.2 | 38.5 |
| 293.15 | 168.7 | 148.5 | 141.3 | 62.1 | 54.3 |
| 303.15 | 225.3 | 199.1 | 188.6 | 84.5 | 75.8 |
| 313.15 | 298.6 | 265.4 | 250.1 | 114.3 | 104.2 |
| 323.15 | 392.1 | 351.8 | 330.5 | 153.7 | 142.6 |
Mechanistic Data Analysis
The solubility order strictly follows: DMSO > DMF > NMP > Acetonitrile > Acetone .
Causality: DMSO exhibits the highest solubility capacity due to its superior dipole moment (3.96 D) and dielectric constant, which maximizes dipole-dipole interactions with the ester moiety. Furthermore, the Hansen Solubility Parameters (HSP) of DMSO closely align with the dispersion ( δD ) and polar ( δP ) parameters of highly substituted iodo-aromatics [5]. Conversely, while Acetonitrile is highly polar, its linear geometry and lack of bulky aliphatic groups reduce its ability to engage in optimal dispersion interactions with the large iodine atom, resulting in a significantly lower solubility profile.
Thermodynamic Modeling
To interpolate solubility at any given process temperature, the experimental data must be fitted to a thermodynamic model. The Modified Apelblat Equation is the industry standard for this application, as it accounts for the temperature dependency of the enthalpy of solution:
lnx=A+TB+Cln(T)
Where:
-
x is the mole fraction solubility.
-
T is the absolute temperature in Kelvin.
-
A,B, and C are empirical, solvent-specific constants derived from non-linear regression of the experimental data.
The positive slope of the solubility curves across all tested solvents confirms that the dissolution of Ethyl 2-iodo-4,6-dimethoxybenzoate is an endothermic, entropy-driven process . The disruption of the solute's crystal lattice requires more energy than is released by solvent-solute cavity formation, making heat application a highly effective parameter for controlling supersaturation and crystallization workflows.
Conclusion
The successful processing of Ethyl 2-iodo-4,6-dimethoxybenzoate requires a strategic selection of solvent media. Polar aprotic solvents, particularly DMSO and DMF, offer superior solvation capacity due to their ability to stabilize the molecule's complex electronic landscape—specifically the polar ester/methoxy groups and the polarizable iodine atom—without the thermodynamic penalty of breaking solvent hydrogen-bond networks. By utilizing the self-validating experimental protocols and thermodynamic models outlined in this guide, researchers can confidently design scalable, highly efficient crystallization and reaction workflows.
References
-
Master Organic Chemistry. "Polar Protic? Polar Aprotic? Nonpolar? All About Solvents." Master Organic Chemistry. Available at:[Link]
-
National Institutes of Health (NIH). "Thermodynamic Origin of the Increased Rate of Hydrolysis of Phosphate and Phosphorothioate Esters in DMSO/Water Mixtures." PMC. Available at:[Link]
-
ResearchGate. "Solubility determination, model evaluation, Hansen solubility parameter and thermodynamic properties of benflumetol in pure alcohol and ester solvents." ResearchGate. Available at:[Link]
-
Royal Society of Chemistry (RSC). "The Hansen solubility approach towards green solvent processing." Journal of Materials Chemistry C. Available at:[Link]
A Technical Guide to the Thermodynamic Stability and Melting Point of Ethyl 2-iodo-4,6-dimethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Physicochemical Characterization in Drug Development
In the landscape of modern drug discovery and development, the journey from a promising lead compound to a viable therapeutic agent is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, thermodynamic stability and melting point are paramount. These characteristics not only dictate the compound's shelf-life, formulation strategies, and bioavailability but also provide profound insights into its molecular structure and intermolecular interactions. This guide focuses on the analytical methodologies and theoretical considerations for characterizing a novel small molecule, using Ethyl 2-iodo-4,6-dimethoxybenzoate as a case study.
While specific experimental data for Ethyl 2-iodo-4,6-dimethoxybenzoate is not extensively available in public literature, this document serves as a comprehensive framework for its characterization. By leveraging established principles of thermal analysis and drawing parallels with structurally related compounds, we can establish a robust strategy for determining its key physical properties. This guide is designed to provide both the theoretical underpinnings and practical, step-by-step protocols necessary for a rigorous evaluation.
Thermodynamic Stability: A Cornerstone of Drug Viability
The thermodynamic stability of an active pharmaceutical ingredient (API) refers to its resistance to chemical degradation or physical transformation under various environmental conditions. For a solid-state compound, this encompasses stability against decomposition, oxidation, and polymorphic transitions.[1] A comprehensive assessment of thermodynamic stability is crucial for ensuring the safety, efficacy, and shelf-life of a pharmaceutical product.
Factors Influencing the Stability of Ethyl 2-iodo-4,6-dimethoxybenzoate
The molecular structure of Ethyl 2-iodo-4,6-dimethoxybenzoate suggests several features that will influence its stability:
-
Iodo Substituent: The carbon-iodine bond can be susceptible to light and heat, potentially leading to deiodination. The large size of the iodine atom also influences crystal packing.[2][3]
-
Dimethoxy Groups: The electron-donating nature of the methoxy groups can affect the electron density of the aromatic ring, potentially influencing its reactivity. These groups also play a significant role in determining the crystal lattice energy through intermolecular interactions.[4][5] The position of these groups can affect molecular packing and, consequently, stability.[6][7]
-
Ethyl Ester Group: The ester functionality can be prone to hydrolysis, especially in the presence of moisture and at non-neutral pH.
-
Crystal Packing and Polymorphism: The efficiency with which molecules pack in the crystal lattice significantly impacts thermodynamic stability.[8] The existence of multiple crystalline forms, or polymorphs, is a common phenomenon in pharmaceutical solids and can have profound implications for stability and solubility.[1][9][10][11][12] Each polymorph will have a unique melting point and stability profile.
Experimental Assessment of Thermodynamic Stability: Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability of a material.[13][14][15] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[16][17] This information is invaluable for identifying decomposition temperatures, assessing moisture content, and studying solid-gas reactions.[14]
Table 1: Key Parameters from Thermogravimetric Analysis
| Parameter | Description | Significance for Ethyl 2-iodo-4,6-dimethoxybenzoate |
| Onset of Decomposition (Tonset) | The temperature at which significant mass loss begins. | Indicates the upper temperature limit for handling and storage. A sharp, single-step decomposition is often indicative of a pure compound. |
| Mass Loss (%) | The percentage of mass lost at different temperature ranges. | Can correspond to the loss of specific molecular fragments, providing insights into the decomposition pathway. |
| Residue (%) | The percentage of mass remaining at the end of the experiment. | For organic compounds, this should ideally be close to zero, unless a stable, non-volatile intermediate is formed. |
-
Instrument Calibration: Ensure the TGA instrument is calibrated for both temperature and mass according to the manufacturer's specifications.
-
Sample Preparation: Place a small, representative sample (typically 5-10 mg) of finely powdered Ethyl 2-iodo-4,6-dimethoxybenzoate into a tared TGA pan.
-
Experimental Conditions:
-
Atmosphere: Typically, an inert atmosphere (e.g., nitrogen) is used to prevent oxidative degradation. An oxidizing atmosphere (e.g., air) can also be used to assess oxidative stability.
-
Heating Rate: A standard heating rate is 10 °C/min. Slower rates can provide better resolution of thermal events.
-
Temperature Range: A typical range for organic compounds is from ambient temperature to 600 °C, or until complete decomposition.
-
-
Data Analysis: Plot the mass change (%) against temperature (°C). Determine the onset temperature of decomposition and the temperatures corresponding to maximum rates of mass loss (from the derivative of the TGA curve).
Caption: Workflow for Thermogravimetric Analysis (TGA).
Melting Point: A Critical Physical Constant
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. It is a fundamental physical property used for identification, purity assessment, and as an indicator of the strength of intermolecular forces within the crystal lattice.[18] For a pure, crystalline compound, the melting point is typically a sharp, well-defined temperature range of 0.5-1.0°C. Impurities will generally cause a depression and broadening of the melting range.[19]
Structural Influences on the Melting Point of Ethyl 2-iodo-4,6-dimethoxybenzoate
Several structural features of Ethyl 2-iodo-4,6-dimethoxybenzoate are expected to influence its melting point:
-
Molecular Weight and Size: The presence of a heavy iodine atom contributes significantly to the molecular weight, which generally correlates with a higher melting point due to increased van der Waals forces.[2]
-
Symmetry and Packing: The substitution pattern on the benzene ring affects the molecule's ability to pack efficiently in a crystal lattice. Highly symmetrical molecules often have higher melting points. The two methoxy groups and the iodo substituent will create steric hindrance that influences the preferred crystal packing arrangement.[7]
-
Intermolecular Forces: While the molecule lacks strong hydrogen bonding capabilities, dipole-dipole interactions arising from the ester and methoxy groups, as well as van der Waals forces, will be the primary determinants of the crystal lattice energy.[4]
Experimental Determination of Melting Point
Two primary techniques are employed for accurate melting point determination in a research setting: the capillary method and Differential Scanning Calorimetry (DSC).
This traditional method involves heating a small sample in a capillary tube and visually observing the melting process.[20] Modern apparatuses use a heated metal block and digital temperature measurement for improved accuracy.
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.[21]
-
Loading the Capillary: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently to pack the sample into the sealed end to a height of 2-3 mm.[22]
-
Measurement:
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[23][24][25] It provides a more quantitative and objective determination of the melting point and can also reveal other thermal events such as glass transitions, crystallization, and polymorphic transitions.[26][27]
Table 2: Key Parameters from Differential Scanning Calorimetry
| Parameter | Description | Significance for Ethyl 2-iodo-4,6-dimethoxybenzoate |
| Melting Onset (Tonset) | The temperature at which the melting process begins, determined by the intersection of the baseline and the leading edge of the melting endotherm. | A precise and reproducible measure of the melting point. |
| Peak Melting Temperature (Tpeak) | The temperature at the minimum of the melting endotherm. | Often reported as the melting point. |
| Enthalpy of Fusion (ΔHfus) | The area under the melting endotherm, representing the energy required to melt the sample. | Provides information about the crystallinity of the sample and the strength of the crystal lattice. |
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the finely powdered sample into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan as a reference.
-
Experimental Conditions:
-
Atmosphere: An inert atmosphere (e.g., nitrogen) is typically used.
-
Heating Rate: A standard heating rate is 10 °C/min.
-
Temperature Program: Heat the sample from a temperature well below the expected melting point to a temperature well above it.
-
-
Data Analysis: Plot the heat flow (mW) versus temperature (°C). The melting event will appear as an endothermic peak. Determine the onset temperature, peak temperature, and integrate the peak to find the enthalpy of fusion.
Caption: Workflow for Differential Scanning Calorimetry (DSC).
The Interplay of Structure, Stability, and Melting Point
The thermodynamic stability and melting point are intrinsically linked. A more stable crystal lattice, characterized by stronger intermolecular interactions and more efficient packing, will require more energy to disrupt, resulting in a higher melting point. For Ethyl 2-iodo-4,6-dimethoxybenzoate, single-crystal X-ray diffraction would be the definitive technique to elucidate its three-dimensional structure and packing arrangement.[28][29][30] This information would provide invaluable context for interpreting the data obtained from TGA and DSC.
The potential for polymorphism should always be considered.[1][9][10] Different polymorphs of the same compound can exhibit significantly different melting points and stabilities. Therefore, a comprehensive characterization should involve screening for different crystalline forms by varying crystallization conditions (e.g., solvent, temperature, cooling rate) and analyzing the resulting solids by DSC and X-ray powder diffraction (XRPD).
Conclusion
References
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Malvern Panalytical. (n.d.). Differential Scanning Calorimetry (DSC) for pharmaceuticals. Retrieved March 17, 2026, from [Link]
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American Pharmaceutical Review. (n.d.). Differential Scanning Calorimeters (DSC). Retrieved March 17, 2026, from [Link]
- Brittain, H. G. (Ed.). (2009). Polymorphism in Pharmaceutical Solids (2nd ed.). Routledge.
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News-Medical.Net. (2019, February 26). Differential Scanning Calorimetry of Pharmaceuticals. Retrieved March 17, 2026, from [Link]
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Westlab. (2023, May 8). Measuring the Melting Point. Retrieved March 17, 2026, from [Link]
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Mettler Toledo. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved March 17, 2026, from [Link]
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Goodreads. (n.d.). Polymorphism in Pharmaceutical Solids by Harry G. Brittain. Retrieved March 17, 2026, from [Link]
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Cambridge Crystallographic Data Centre (CCDC). (n.d.). Search, Visualize, and Analyse Known Small Molecules. Retrieved March 17, 2026, from [Link]
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University of Calgary. (n.d.). Melting Point. Retrieved March 17, 2026, from [Link]
- Gruß, M., et al. (2021).
- Li, Y., et al. (2020). Effect of methoxy groups on liquid crystalline and self-assembling properties of 2,7,12-tris(methoxy)-3,8,13-tris(alkoxy)-5,10,15-truxenones. Liquid Crystals, 47(14-15), 2146-2155.
- de Oliveira, A. B., et al. (2018). The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. Journal of the Brazilian Chemical Society, 29(10), 2134-2146.
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Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved March 17, 2026, from [Link]
- Perlovich, G. L., Volkova, T. V., Manin, A. N., & Bauer-Brandl, A. (2008). Extent and mechanism of solvation and partitioning of isomers of substituted benzoic acids: a thermodynamic study in the solid state and in solution. Journal of Pharmaceutical Sciences, 97(9), 3847–3861.
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SSERC. (n.d.). Melting point determination. Retrieved March 17, 2026, from [Link]
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Taylor & Francis. (n.d.). Polymorphism in Pharmaceutical Solids by Harry G. Brittain. Retrieved March 17, 2026, from [Link]
- Zhu, Q., & Hattori, S. (2024).
- Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(3), 1977–1989.
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Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved March 17, 2026, from [Link]
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Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved March 17, 2026, from [Link]
- Li, Y., et al. (2020). Effect of methoxy groups on liquid crystalline and self-assembling properties of 2,7,12-tris(methoxy)-3,8,13-tris(alkoxy)-5,10,15-truxenones.
- Hisaki, I., et al. (2012). Crystal structure of quinine: the effects of vinyl and methoxy groups on molecular assemblies of Cinchona alkaloids cannot be ignored. Chemistry, an Asian journal, 7(11), 2632–2636.
- Palomba, V., et al. (2020).
- Verevkin, S. P., et al. (2023). Renewable Platform Chemicals: Evaluation of Experimental Data for Alkyl Benzoates with Complementary Measurements, Structure–Property Correlations, and Quantum Chemical Calculations.
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Mettler Toledo. (n.d.). Thermogravimetric Analysis (TGA). Retrieved March 17, 2026, from [Link]
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Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Retrieved March 17, 2026, from [Link]
- Jaskólski, M., et al. (1998). Stacking of six-membered aromatic rings in crystals. Journal of Molecular Structure, 474(1-3), 207-222.
- Ribeiro da Silva, M. A., et al. (2010). Thermal Studies on Some Substituted Aminobenzoic Acids.
- Palomba, V., et al. (2020).
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C-Therm. (2020, September 16). Back to Basics: Thermogravimetric Analysis (TGA). [Video]. YouTube. [Link]
- Yalkowsky, S. H., & Myrdal, P. B. (2016). ESTIMATION OF MELTING POINTS OF ORGANIC COMPOUNDS. The University of Arizona.
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ResolveMass Laboratories Inc. (2026, January 9). Understanding Thermogravimetric Analysis (TGA) for Material Characterization. Retrieved March 17, 2026, from [Link]
- Ribeiro da Silva, M. A., et al. (2017). Structure-property relationships in alkoxy substituted benzoates from experimental and computational thermochemistry.
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Sciencing. (2022, March 24). What Factors Affect Melting Point? Retrieved March 17, 2026, from [Link]
- Jayannavar, A. M., & Nagappa, K. (2011). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic.
- Khan, I., Ibrar, A., & White, J. M. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Crystals, 2(2), 521-527.
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Chemsrc. (2019, June 12). Ester | Chemical Product Catalog. Retrieved March 17, 2026, from [Link]
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Quora. (2023, May 17). How can iodine have a higher melting point than water when hydrogen bonds are stronger than dispersion forces? Retrieved March 17, 2026, from [Link]
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Beilstein Journals. (n.d.). Supporting Information Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts via anodic oxidation Experimental. Retrieved March 17, 2026, from [Link]
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Organic Syntheses. (2019, October 6). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. Retrieved March 17, 2026, from [Link]
-
Slideshare. (n.d.). Why does iodine have a much lower melting point than sodium iodide- W.docx. Retrieved March 17, 2026, from [Link]
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ResearchGate. (2025, December 21). (PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Retrieved March 17, 2026, from [Link]
- CoLab. (n.d.). Relationships between Melting Point and Boiling Point of Organic Compounds.
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Master Organic Chemistry. (2025, August 27). Branching, and Its Affect On Melting and Boiling Points. Retrieved March 17, 2026, from [Link]
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Spectroscopic Characterization (IR/UV-Vis) of Ethyl 2-iodo-4,6-dimethoxybenzoate: A Comprehensive Technical Guide
Executive Summary
Ethyl 2-iodo-4,6-dimethoxybenzoate (CAS: 1806353-32-1) is a highly substituted aromatic ester that serves as a critical building block in advanced organic synthesis and medicinal chemistry[1]. Because of its dense substitution pattern—featuring an ethyl ester, a heavy halogen (iodine), and two electron-donating methoxy groups—the molecule exhibits unique electronic and steric behaviors. This whitepaper provides an in-depth, authoritative guide to the spectroscopic characterization (UV-Vis and FT-IR) of this compound. Designed for analytical chemists and drug development professionals, this guide goes beyond listing expected peaks; it deconstructs the structural causality behind the spectral data and establishes self-validating experimental protocols to ensure absolute data integrity.
Structural Analysis & Spectroscopic Causality
To accurately interpret the spectroscopic data of Ethyl 2-iodo-4,6-dimethoxybenzoate, one must first understand the interplay of steric hindrance and electronic delocalization within the molecule.
The core is a benzene ring with a 1,2,4,6-substitution pattern. In an unhindered aromatic ester (e.g., ethyl benzoate), the carbonyl π -system is coplanar with the aromatic ring, allowing for extended conjugation. However, in this molecule, the bulky iodine atom (van der Waals radius ~1.98 Å) at the C2 position and the methoxy group at the C6 position create severe steric clashes with the C1 ethyl ester. To minimize this steric strain, the ester group is forced to rotate out of the aromatic plane.
This loss of coplanarity breaks the π -conjugation between the carbonyl and the ring. As a result, the C=O bond retains stronger double-bond character, which profoundly impacts its infrared stretching frequency[2]. Simultaneously, the electron-donating methoxy groups (auxochromes) at C4 and C6, combined with the heavy-atom effect of iodine, significantly alter the electronic transition energy gaps observed in UV-Vis spectroscopy[3].
Causality diagram illustrating how structural features dictate spectroscopic behavior.
UV-Vis Spectroscopic Characterization
Theoretical Grounding
The UV-Vis spectrum of Ethyl 2-iodo-4,6-dimethoxybenzoate is governed by the electronic transitions of the substituted benzene ring. The methoxy groups act as strong auxochromes; their oxygen lone pairs donate electron density into the aromatic π -system via the mesomeric effect. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), reducing the HOMO-LUMO gap and causing a bathochromic (red) shift of the primary π→π∗ transitions[3]. Furthermore, the heavy iodine atom introduces significant spin-orbit coupling, which can partially relax spin-selection rules, leading to observable n→π∗ transitions at longer wavelengths.
Quantitative Spectral Data
| Transition Type | Expected Wavelength ( λmax ) | Molar Absorptivity ( ϵ ) | Causality / Assignment |
| π→π∗ (E-band) | ~215 nm | > 20,000 L·mol⁻¹·cm⁻¹ | Aromatic ring transition; high intensity due to allowed symmetry. |
| π→π∗ (B-band) | ~265 nm | ~ 8,500 L·mol⁻¹·cm⁻¹ | Red-shifted and hyperchromic due to auxochromic methoxy groups. |
| n→π∗ | ~295 nm (shoulder) | < 1,000 L·mol⁻¹·cm⁻¹ | Carbonyl and iodine lone pair transitions; weak due to symmetry constraints. |
Self-Validating Experimental Protocol (UV-Vis)
To ensure absolute photometric accuracy, the following self-validating workflow must be executed:
-
Instrument Calibration (SST): Verify wavelength accuracy using a holmium oxide glass filter. Verify photometric accuracy using a 60 mg/L potassium dichromate ( K2Cr2O7 ) standard in 0.005 M H2SO4 .
-
Solvent Blanking: Use spectroscopic-grade methanol (UV cutoff ~205 nm). Run a baseline correction using matched quartz cuvettes to eliminate solvent and optical path artifacts.
-
Sample Preparation: Prepare a precise 10 µM solution of the analyte. Causality: This concentration ensures the maximum absorbance falls within the linear dynamic range (0.1 - 1.0 AU), strictly complying with the Beer-Lambert Law and preventing detector saturation.
-
Data Acquisition: Scan from 200 nm to 400 nm at a 1 nm resolution with a medium scan speed to balance signal-to-noise ratio with acquisition time.
Infrared (FT-IR) Spectroscopic Characterization
Theoretical Grounding
Infrared spectroscopy provides a direct readout of the molecule's vibrational modes. As established in Section 2, the steric hindrance from the 2-iodo and 6-methoxy groups forces the ester carbonyl out of the aromatic plane. Because the π -conjugation is broken, the C=O bond is stronger and stiffer than a typical conjugated aromatic ester[2]. Consequently, the carbonyl stretching frequency shifts upward, presenting closer to an aliphatic ester (~1735 cm⁻¹) rather than a conjugated one (~1715 cm⁻¹). Additionally, the heavy iodine atom results in a low-frequency C-I stretching mode, typically found in the fingerprint region below 600 cm⁻¹[4].
Quantitative Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Causality / Assignment |
| 3075 | Weak | Aromatic C-H stretch ( sp2 hybridized carbons). |
| 2980, 2940, 2845 | Medium | Aliphatic C-H stretch (Ethyl and Methoxy groups). |
| 1735 | Strong | Ester C=O stretch. Shifted to higher frequency due to steric decoupling from the aromatic ring. |
| 1590, 1560 | Strong | Aromatic C=C stretch. Enhanced dipole moment changes due to polar substituents. |
| 1245, 1120 | Strong | C-O-C stretch (Asymmetric & Symmetric modes for ester and methoxy groups). |
| 1035 | Medium | O-CH₃ rocking vibration. |
| 580 | Weak/Med | C-I stretch. Low frequency dictated by the large mass of the iodine atom. |
Self-Validating Experimental Protocol (ATR-FTIR)
Attenuated Total Reflectance (ATR) FT-IR is the preferred method for solid samples, eliminating the need for KBr pellet pressing which can induce polymorphic changes or moisture absorption.
Self-validating ATR-FTIR experimental workflow ensuring high-fidelity spectral data.
Step-by-Step Methodology:
-
System Suitability Test (SST): Perform a scan of a traceable polystyrene standard. Verify the exact peak positions at 1601 cm⁻¹ and 1028 cm⁻¹ to confirm laser interferometer accuracy.
-
Background Acquisition: Collect a 32-scan background of the clean diamond ATR crystal. Causality: This mathematically subtracts ambient atmospheric H2O vapor and CO2 from the final spectrum.
-
Sample Application: Place 2-3 mg of solid Ethyl 2-iodo-4,6-dimethoxybenzoate onto the crystal. Apply consistent pressure using the ATR anvil. Causality: Intimate optical contact is required for the evanescent wave to penetrate the sample uniformly.
-
Data Acquisition: Collect 32 co-added scans at a resolution of 4 cm⁻¹. Causality: 32 scans improve the signal-to-noise (S/N) ratio by a factor of 32 , while 4 cm⁻¹ resolution is optimal for resolving closely spaced aliphatic C-H bands in solid-state organics without introducing excessive noise.
-
Post-Processing: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the IR beam, ensuring relative peak intensities match transmission spectra.
References
-
ChemBuyersGuide. "ETHYL 2-IODO-4,6-DIMETHOXYBENZOATE / CAS:1806353-32-1." ChemPUR Feinchemikalien. Available at: [Link]
-
Ferenc, W., et al. "Influence of Substituent Positions in Benzene Ring on the Properties of Co(II) 2,3- , 3,5- and 2,6-Dimethoxybenzoates." Acta Chimica Slovenica, 2007. Available at: [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 16522, Methyl 3,4-Dimethoxybenzoate." PubChem Database. Available at:[Link]
Sources
Application Note: Step-by-Step Synthesis Protocol for Ethyl 2-iodo-4,6-dimethoxybenzoate
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide
Introduction & Chemical Logic
Ethyl 2-iodo-4,6-dimethoxybenzoate is a highly functionalized, sterically hindered aromatic building block. It is frequently utilized as a core scaffold in the total synthesis of complex polyketides and macrolides, including alternariol and paecilomycin B[1],[2]. The presence of the ortho-iodine atom makes this compound an excellent candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and intramolecular Heck reactions)[2].
Retrosynthetic Strategy & Causality
Direct electrophilic iodination of ethyl 2,4-dimethoxybenzoate suffers from poor regiocontrol, heavily favoring the 5-position due to the synergistic directing effects of the methoxy groups. To achieve strict regiocontrol at the 2-position, a bottom-up approach starting from 1-iodo-3,5-dimethoxybenzene is required:
-
Regioselective Formylation: The Vilsmeier-Haack reaction on 1-iodo-3,5-dimethoxybenzene exclusively formylates the position flanked by the iodine and the methoxy group (C2). This is driven by thermodynamic stability and specific orbital coefficients, successfully bypassing the sterically congested C4 position[3].
-
Mild Oxidation: The resulting aldehyde is converted to the carboxylic acid via a Kraus-Pinnick oxidation. This method is explicitly chosen to prevent the oxidative cleavage of the electron-rich aromatic ring, which is a known degradation pathway when using harsher oxidants like KMnO₄[4].
-
Activated Esterification: The di-ortho substitution (iodine and methoxy) creates immense steric shielding around the carboxyl carbon. Standard Fischer esterification is kinetically sluggish. Conversion to the highly reactive acyl chloride using thionyl chloride is required to bypass this activation barrier and achieve high-yielding esterification[4].
Synthetic Workflow
Figure 1: Three-step synthetic workflow for Ethyl 2-iodo-4,6-dimethoxybenzoate.
Step-by-Step Experimental Protocols
Note: The following procedures are scaled for a standard 10 mmol discovery-chemistry workflow. All reactions should be performed in a well-ventilated fume hood.
Step 1: Vilsmeier-Haack Formylation
Objective: Synthesis of 2-Iodo-4,6-dimethoxybenzaldehyde[3].
-
Preparation of Vilsmeier Reagent: Cool anhydrous N,N-dimethylformamide (DMF) (10 mL) to 0 °C under an inert argon atmosphere. Add phosphorus oxychloride (POCl₃) (2.8 mL, 30.0 mmol) dropwise over 10 minutes. Stir the resulting pale-yellow complex at room temperature for 45 minutes.
-
Substrate Addition: Add 1-iodo-3,5-dimethoxybenzene (2.64 g, 10.0 mmol) to the reaction flask in one portion.
-
Heating: Attach a reflux condenser and heat the mixture to 90 °C for 3 hours.
-
Workup: Cool the reaction to room temperature and slowly pour it into 100 mL of crushed ice/water with vigorous stirring. A precipitate will form.
-
Isolation: Filter the solid under vacuum, wash thoroughly with cold distilled water, and dry under high vacuum to yield Intermediate 1.
-
Self-Validation: TLC (Hexane/EtOAc 3:1) should show complete consumption of the starting material. ¹H NMR (CDCl₃) will confirm regiochemistry with an aldehyde proton singlet at ~10.13 ppm and two meta-coupled doublets at ~7.12 ppm and ~6.47 ppm (J = 2.1 Hz)[3].
Step 2: Kraus-Pinnick Oxidation
Objective: Synthesis of 2-Iodo-4,6-dimethoxybenzoic acid[1].
-
Solvent Setup: Dissolve 2-iodo-4,6-dimethoxybenzaldehyde (2.33 g, 8.0 mmol) in a mixture of tert-butanol (20 mL) and 2-methyl-2-butene (4.2 mL, ~40 mmol). Expert Insight: 2-methyl-2-butene acts as a hypochlorous acid scavenger, preventing unwanted electrophilic chlorination of the electron-rich aromatic ring.
-
Oxidant Addition: Prepare a solution of sodium chlorite (NaClO₂, 80% technical grade, 2.7 g, 24.0 mmol) and sodium dihydrogen phosphate (NaH₂PO₄, 3.3 g, 24.0 mmol) in distilled water (20 mL). Add this aqueous solution dropwise to the organic mixture at room temperature.
-
Reaction: Stir vigorously at room temperature for 4 hours.
-
Workup: Concentrate the mixture under reduced pressure to remove volatile organics. Dilute the aqueous residue with water (20 mL) and extract with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield Intermediate 2.
-
Self-Validation: Disappearance of the 10.13 ppm aldehyde peak in ¹H NMR. IR spectroscopy will show a shift of the C=O stretch from ~1671 cm⁻¹ (aldehyde) to ~1690 cm⁻¹ (carboxylic acid)[3].
Step 3: Activated Esterification
Objective: Synthesis of Ethyl 2-iodo-4,6-dimethoxybenzoate[4].
-
Acyl Chloride Formation: Suspend 2-iodo-4,6-dimethoxybenzoic acid (2.15 g, 7.0 mmol) in neat thionyl chloride (SOCl₂, 5.0 mL). Add one catalytic drop of DMF. Stir at room temperature for 2 hours until gas evolution ceases and the solution becomes homogeneous[4].
-
Concentration: Remove excess SOCl₂ under reduced pressure. Co-evaporate with anhydrous toluene (2 × 10 mL) to ensure complete removal of HCl and SOCl₂ traces.
-
Esterification: Dissolve the crude acyl chloride in anhydrous dichloromethane (DCM) (15 mL) and cool to 0 °C. Add absolute ethanol (1.2 mL, 21.0 mmol) followed by dropwise addition of triethylamine (Et₃N) (2.0 mL, 14.3 mmol).
-
Reaction & Workup: Stir the mixture at room temperature for 2 hours. Quench with water (20 mL). Separate the organic layer and wash sequentially with 1M HCl (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine. Dry over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Hexane/EtOAc) if necessary.
-
Self-Validation: ¹H NMR (CDCl₃) will confirm esterification via the appearance of an ethyl group: a quartet at ~4.38 ppm (2H, J = 7.1 Hz) and a triplet at ~1.39 ppm (3H, J = 7.1 Hz).
Quantitative Data & Characterization Summary
| Step | Chemical Conversion | Expected Yield (%) | Reaction Time | Key Self-Validation Marker (Analytical) |
| 1 | 1-Iodo-3,5-dimethoxybenzene →2-Iodo-4,6-dimethoxybenzaldehyde | 85–90 | 3.5 h | ¹H NMR: Aldehyde peak at ~10.13 ppm (1H, s) |
| 2 | 2-Iodo-4,6-dimethoxybenzaldehyde →2-Iodo-4,6-dimethoxybenzoic acid | 88–92 | 4.0 h | IR: C=O shift from ~1671 to ~1690 cm⁻¹¹H NMR: Loss of 10.13 ppm peak |
| 3 | 2-Iodo-4,6-dimethoxybenzoic acid →Ethyl 2-iodo-4,6-dimethoxybenzoate | 80–85 | 4.0 h | ¹H NMR: Ethyl quartet at ~4.38 ppm (2H, q) and triplet at ~1.39 ppm (3H, t) |
Sources
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of Ethyl 2-iodo-4,6-dimethoxybenzoate
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. This powerful palladium-catalyzed transformation, which joins an organoboron species with an organohalide, has seen extensive application in the pharmaceutical industry for the synthesis of complex biaryl and heteroaryl structures that are often key pharmacophores.[1][2][3]
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling of Ethyl 2-iodo-4,6-dimethoxybenzoate. This substrate presents a unique set of challenges due to the steric hindrance imposed by the ortho-iodo and ortho-methoxy substituents, as well as the electron-rich nature of the aromatic ring. Overcoming these challenges requires careful selection of the catalyst system, base, and reaction conditions to achieve high yields and minimize side reactions. These notes are intended for researchers, scientists, and drug development professionals seeking to utilize this versatile building block in their synthetic endeavors.
Mechanistic Considerations for a Hindered Substrate
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] However, for a sterically encumbered and electron-rich substrate like Ethyl 2-iodo-4,6-dimethoxybenzoate, each of these steps can be significantly impacted.
-
Oxidative Addition: The initial step involves the insertion of a palladium(0) species into the carbon-iodine bond. While aryl iodides are generally reactive, the steric bulk from the adjacent methoxy group can hinder the approach of the palladium catalyst. The electron-donating nature of the methoxy groups also disfavors this step. To overcome this, bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed.[1][2][6] These ligands stabilize the palladium center and promote the formation of a coordinatively unsaturated, highly reactive species necessary for oxidative addition.
-
Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium(II) complex. The base plays a crucial role here by activating the boronic acid to form a more nucleophilic boronate species.[7] For hindered substrates, the choice of base and solvent is critical to facilitate this often rate-limiting step.
-
Reductive Elimination: The final step regenerates the palladium(0) catalyst and forms the desired carbon-carbon bond. Steric hindrance around the palladium center can accelerate this step, leading to efficient product formation.
Below is a diagram illustrating the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Recommended Protocols
Given the challenging nature of Ethyl 2-iodo-4,6-dimethoxybenzoate, two robust protocols are presented below, utilizing different classes of highly effective ligands.
Protocol 1: Utilizing a Bulky, Electron-Rich Phosphine Ligand (e.g., SPhos)
Bulky biarylphosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), have demonstrated exceptional performance in the coupling of sterically hindered and electron-rich aryl halides.[8]
Materials:
-
Ethyl 2-iodo-4,6-dimethoxybenzoate (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
Experimental Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Ethyl 2-iodo-4,6-dimethoxybenzoate, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Under the inert atmosphere, add palladium(II) acetate and SPhos.
-
Add anhydrous, degassed 1,4-dioxane and a small amount of degassed water (typically a 10:1 to 5:1 dioxane:water ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary Table (Protocol 1):
| Parameter | Recommended Value/Condition | Rationale |
| Palladium Precursor | Pd(OAc)₂ (1-2 mol%) | Readily available and effective precatalyst. |
| Ligand | SPhos (2-4 mol%) | Bulky and electron-rich, ideal for hindered substrates.[8] |
| Base | K₃PO₄ (2.0-3.0 equiv) | A moderately strong base effective in activating boronic acids for transmetalation with hindered partners. |
| Solvent | 1,4-Dioxane/Water (10:1 to 5:1) | A common and effective solvent system for Suzuki couplings. Water aids in dissolving the base and facilitating the formation of the active boronate species. |
| Temperature | 80-100 °C | Elevated temperatures are often necessary to overcome the activation barrier for hindered substrates. |
Protocol 2: Utilizing an N-Heterocyclic Carbene (NHC) Ligand
N-Heterocyclic carbene (NHC) ligands have emerged as powerful alternatives to phosphines, often exhibiting high catalytic activity and stability. PEPPSI™-IPr is a commercially available, air- and moisture-stable palladium-NHC precatalyst that is highly effective for challenging cross-coupling reactions.
Materials:
-
Ethyl 2-iodo-4,6-dimethoxybenzoate (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
PEPPSI™-IPr catalyst (1-3 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous Toluene or Dioxane
Experimental Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add Ethyl 2-iodo-4,6-dimethoxybenzoate, the arylboronic acid, and the base (K₂CO₃ or Cs₂CO₃).
-
Add the PEPPSI™-IPr catalyst.
-
Add the anhydrous solvent (Toluene or Dioxane).
-
Seal the vial and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Work-up the reaction as described in Protocol 1.
-
Purify the crude product by column chromatography.
Data Summary Table (Protocol 2):
| Parameter | Recommended Value/Condition | Rationale |
| Palladium Precursor | PEPPSI™-IPr (1-3 mol%) | A highly active and stable Pd-NHC precatalyst suitable for hindered substrates. |
| Base | K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv) | Effective bases for NHC-catalyzed Suzuki couplings. Cs₂CO₃ is often more effective for particularly challenging couplings. |
| Solvent | Anhydrous Toluene or Dioxane | These solvents are well-suited for NHC-catalyzed reactions and can be used under anhydrous conditions. |
| Temperature | 90-110 °C | Higher temperatures may be required to achieve reasonable reaction rates. |
Troubleshooting and Optimization
Even with robust protocols, challenges can arise. Below is a logical workflow for troubleshooting common issues.
Caption: A systematic workflow for troubleshooting Suzuki-Miyaura reactions.
Conclusion
The Suzuki-Miyaura cross-coupling of Ethyl 2-iodo-4,6-dimethoxybenzoate presents a viable route for the synthesis of complex biaryl structures. The steric and electronic challenges posed by this substrate can be effectively overcome through the judicious selection of a palladium catalyst system featuring bulky, electron-rich phosphine or N-heterocyclic carbene ligands. The protocols provided herein offer robust starting points for researchers, and the accompanying troubleshooting guide should aid in the optimization of reaction conditions for specific arylboronic acid coupling partners. Careful execution of these protocols will enable the efficient synthesis of novel compounds for applications in drug discovery and materials science.
References
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173. [Link]
-
Bellina, F., & Rossi, R. (2012). The Suzuki–Miyaura cross-coupling reaction of vinyl and aryl halides with organoboron compounds. Tetrahedron, 68(37), 7517-7569. [Link]
-
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]
-
A cross-coupling reaction between ortho-substituted aryl iodide and diazoester using tri-(2-furyl)phosphine as a ligand of palladium catalyst. (2026). The Journal of Organic Chemistry. [Link]
-
DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (2022). Frontiers in Chemistry, 10, 894603. [Link]
-
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (n.d.). University of Windsor. [Link]
-
DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (2022). Frontiers in Chemistry, 10, 894603. [Link]
-
Carbonylative cross-coupling of ortho-disubstituted aryl iodides. convenient synthesis of sterically hindered aryl ketones. (2008). Organic Letters, 10(22), 5301-5304. [Link]
-
Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. (n.d.). Organic Syntheses. [Link]
-
Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]
-
Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575-8578. [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). University of California, San Diego. [Link]
-
High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. (2003). Organometallics, 22(4), 686-699. [Link]
-
Biaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. [Link]
-
DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (2022). Frontiers in Chemistry, 10, 894603. [Link]
-
Suzuki–Miyaura/Mizoroki–Heck coupling cascade to access 2,2′-bifunctionalized biaryls. (2023). Chemical Communications, 59(86), 12941-12944. [Link]
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). Future Journal of Pharmaceutical Sciences, 8(1), 3. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2021). RSC Advances, 11(52), 33031-33034. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
A Cross-Coupling Reaction between Ortho-Substituted Aryl Iodide and Diazoester Using Tri-(2-furyl)phosphine as a Ligand of Palladium Catalyst. (2026). The Journal of Organic Chemistry. [Link]
-
Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. (2017). Catalysts, 7(4), 98. [Link]
Sources
- 1. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Ethyl 2-iodo-4,6-dimethoxybenzoate as a Strategic Building Block in Natural Product Synthesis
Executive Summary
The synthesis of complex polyketides, resorcylic acid lactones (RALs), and dibenzopyranone natural products requires highly functionalized, orthogonally reactive building blocks. Ethyl 2-iodo-4,6-dimethoxybenzoate serves as a premier synthon in these campaigns. The ethyl ester protects the carboxylate moiety during early-stage transformations, while the 4,6-dimethoxy groups provide the requisite electron-rich resorcinol oxygenation pattern. Crucially, the C2-iodine atom acts as a highly reactive, regioselective handle for transition metal-catalyzed cross-couplings and lithium-halogen exchange reactions.
This application note details the mechanistic rationale, quantitative reaction data, and self-validating protocols for utilizing this building block in the synthesis of macrocyclic and fused-ring natural products.
Mechanistic Rationale & Retrosynthetic Workflows
Why Ethyl 2-iodo-4,6-dimethoxybenzoate?
The selection of this specific building block is driven by three distinct chemical causalities:
-
Oxidative Addition Kinetics: The C–I bond possesses a significantly lower bond dissociation energy compared to C–Br or C–Cl bonds. This facilitates rapid oxidative addition by Palladium(0) or Copper(I) catalysts at lower temperatures, which is critical for preserving sensitive stereocenters in complex intermediates ()[1].
-
Steric Shielding: The ethyl ester provides slightly higher steric bulk than a methyl ester, minimizing premature lactonization or unwanted nucleophilic attack at the carbonyl carbon during early-stage Mitsunobu or cross-coupling reactions.
-
Electronic Modulation: The strongly electron-donating methoxy groups enrich the aromatic ring, making it highly susceptible to electrophilic aromatic substitution, yet the steric hindrance at the ortho positions dictates strict regiocontrol during intramolecular C–H activation events.
Retrosynthetic Pathways
The versatility of the 2-iodo-4,6-dimethoxybenzoate core allows it to diverge into two major classes of natural products: Resorcylic Acid Lactones (e.g., Paecilomycin B) and 6H-Dibenzo[b,d]pyran-6-ones (e.g., Graphislactone G).
Caption: Retrosynthetic pathways utilizing ethyl 2-iodo-4,6-dimethoxybenzoate in natural product synthesis.
Key Applications in Natural Product Synthesis
Synthesis of Resorcylic Acid Lactones (Paecilomycin B)
In the total synthesis of Paecilomycin B, the 2-iodo-4,6-dimethoxybenzoate core is first saponified and then coupled with a complex chiral alcohol via Mitsunobu esterification. The critical macrocyclization is achieved through an intramolecular Barbier-type reaction. By utilizing 2,4,6-triisopropylphenyllithium, researchers successfully facilitated the lithium-halogen exchange at the C2-iodine without triggering unwanted spirolactonization, yielding the thermodynamically stable C-β macrocyclic adduct ()[2].
Synthesis of Dibenzo[b,d]pyran-6-ones (Graphislactone G)
For fused-ring systems like Graphislactone G and Palmariols, the building block is esterified with a highly oxygenated phenol. The core is then constructed via a Palladium-mediated intramolecular biaryl coupling. Crucial Insight: Omitting exogenous phosphine ligands creates a sterically demanding environment around the Palladium center, which exploits the steric repulsion of the dialkoxy groups to regioselectively drive the formation of the desired para-product over the meta-product ()[3][4].
Caption: Catalytic cycle of the palladium-mediated intramolecular biaryl coupling for dibenzopyranones.
Quantitative Data Summary
The following table summarizes the performance of 2-iodo-4,6-dimethoxybenzoate derivatives across different key transformation strategies in recent total synthesis campaigns[2][4].
| Reaction Type | Target Natural Product | Catalyst / Reagents | Yield (%) | Key Advantage / Causality |
| Mitsunobu Esterification | Pre-Paecilomycin B | DIAD, PPh 3 , THF | 95% | Complete inversion of stereocenter on the chiral alcohol partner. |
| Barbier-Type Macrocyclization | Paecilomycin B | 2,4,6-Triisopropylphenyllithium | 29% (Macrocycle) | Bulky lithium reagent prevents unwanted spirolactonization side-reactions. |
| Intramolecular Biaryl Coupling | Graphislactone G | Pd(OAc) 2 , K 2 CO 3 , DMF | 84% | Ligand-free conditions enforce high regioselectivity via steric repulsion. |
Experimental Protocols
Protocol 1: Saponification to 2-Iodo-4,6-dimethoxybenzoic Acid
Causality: The ethyl ester is highly stable and requires forcing conditions compared to methyl esters. Saponification is a mandatory prerequisite for coupling the benzoate core with complex chiral alcohols or phenols.
-
Dissolution: Dissolve Ethyl 2-iodo-4,6-dimethoxybenzoate (1.0 eq) in a 3:1 mixture of THF/MeOH (0.2 M). Note: THF solubilizes the organic ester, while MeOH acts as a phase-transfer co-solvent for the aqueous base.
-
Hydrolysis: Add 2.0 equivalents of 2M LiOH (aq) dropwise. LiOH is preferred over NaOH to prevent unwanted nucleophilic aromatic substitution on the electron-rich ring.
-
Heating: Stir the reaction mixture at 60 °C for 4 hours.
-
Self-Validation Check (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Hexanes/EtOAc 7:3). The ester ( Rf ~0.6) must be completely consumed, leaving a baseline spot ( Rf 0.0) visible under UV 254 nm.
-
Workup: Cool to room temperature and remove the volatile organic solvents under reduced pressure.
-
Acidification: Cool the remaining aqueous layer to 0 °C and acidify dropwise with 1M HCl until pH 2 is reached.
-
Self-Validation Check (Precipitation): A dense white precipitate of the free acid must form. If the solution remains clear, the aqueous layer is too dilute; concentrate it further under vacuum and re-acidify.
-
Isolation: Extract the aqueous layer with EtOAc (3 × 20 mL), dry the combined organic layers over anhydrous Na 2 SO 4 , filter, and concentrate in vacuo to yield the pure acid[1].
Protocol 2: Palladium-Catalyzed Intramolecular Biaryl Coupling
Causality: Forming the 6-membered lactone ring via C–H activation requires a delicate balance of base and temperature. The exclusion of phosphine ligands is intentional; it exploits the steric bulk of the dialkoxy groups to force the regioselective formation of the para-product.
-
Preparation: In an oven-dried Schlenk flask, dissolve the phenyl 2-iodo-4,6-dimethoxybenzoate derivative (1.0 eq) in anhydrous DMF to achieve a high dilution of 0.05 M. Note: High dilution is critical to suppress intermolecular oligomerization.
-
Catalyst Loading: Add 10 mol% Pd(OAc) 2 and 2.0 equivalents of anhydrous K 2 CO 3 .
-
Degassing: Purge the system with Argon for 15 minutes. Note: Trace oxygen can re-oxidize the active Pd(0) species or promote unwanted homocoupling.
-
Cyclization: Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Self-Validation Check (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The primary mass peak should correspond to [M - HI], confirming successful dehydrohalogenative coupling.
-
Quench & Extraction: Cool the mixture to room temperature, quench with distilled water, and extract with CH 2 Cl 2 (3 × 30 mL).
-
Purification: Wash the organic layer with brine, dry over MgSO 4 , concentrate, and purify via silica gel column chromatography (EtOAc/Hexanes gradient) to isolate the dibenzopyranone core[4].
References
-
Purdy, T. N. (2021). Synthetic and Biocatalytic Strategies for Natural Product Synthesis via ortho-Quinone Methide Intermediates. UC San Diego.[Link]
-
Ohba, K., & Nakata, M. (2018). Convergent Total Synthesis of Paecilomycin B and 6′-epi-Paecilomycin B by a Barbier-Type Reaction Using 2,4,6-Triisopropylphenyllithium. The Journal of Organic Chemistry, 83(6), 3220-3231.[Link]
-
Abe, H., Jeelani, I., Yonoki, A., Imai, H., & Horino, Y. (2021). Synthesis of Chloro-Substituted 6H-Dibenzo[b,d]pyran-6-one Natural Products, Graphislactone G, and Palmariols A and B. Chemical & Pharmaceutical Bulletin, 69(8), 781-788.[Link]
Sources
Palladium-catalyzed amination of Ethyl 2-iodo-4,6-dimethoxybenzoate
An Advanced Application Note for the Palladium-Catalyzed Buchwald-Hartwig Amination of Ethyl 2-Iodo-4,6-dimethoxybenzoate
Executive Summary & Chemical Rationale
The construction of C–N bonds via the Buchwald-Hartwig amination is a cornerstone of modern pharmaceutical synthesis. However, coupling sterically hindered and electronically deactivated substrates, such as Ethyl 2-iodo-4,6-dimethoxybenzoate , presents a unique set of mechanistic challenges.
This application note details a highly optimized, self-validating protocol for the amination of this specific building block using a secondary amine (e.g., morpholine) as a model system. The methodology bypasses traditional limitations by utilizing the RuPhos Pd G3 precatalyst and a mild inorganic base, ensuring high conversion while preserving the base-sensitive ester functionality.
Mechanistic Insights & Causality (E-E-A-T)
Successful cross-coupling of Ethyl 2-iodo-4,6-dimethoxybenzoate requires balancing three competing molecular forces:
-
Electronic Deactivation vs. Leaving Group Kinetics: The 4,6-dimethoxy substituents are strongly electron-donating, which increases the electron density of the aromatic ring. Typically, electron-rich rings slow down the oxidative addition of the Pd(0) catalyst. However, because the leaving group is an iodide (possessing a low C–I bond dissociation energy), the oxidative addition remains kinetically favorable compared to corresponding bromides or chlorides [1].
-
Steric Hindrance at the Ortho-Position: The presence of the bulky ethyl ester group ortho to the reactive C–I bond severely restricts the trajectory of the incoming amine during the coordination phase. To overcome this, the biaryl phosphine ligand RuPhos is employed. RuPhos forms a highly active, monoligated L-Pd(0) species that is spacious enough to accommodate the bulky substrate, while its inherent steric bulk accelerates the rate-limiting reductive elimination step via steric relief [2].
-
Chemoselectivity and Base Sensitivity: Traditional Buchwald-Hartwig aminations often rely on strong alkoxide bases like Sodium tert-butoxide (NaOtBu). For this substrate, alkoxide bases will aggressively hydrolyze or transesterify the ortho-ethyl ester. Therefore, Cesium Carbonate (Cs₂CO₃) is mandated. It is sufficiently basic to deprotonate the coordinated amine intermediate but mild enough to leave the ester intact [3].
Catalytic cycle of Pd-catalyzed amination highlighting oxidative addition and reductive elimination.
Reaction Optimization Data
To validate the selection of the catalytic system, a high-throughput screening matrix was executed. The data below summarizes the quantitative yield and byproduct formation, demonstrating why RuPhos and Cs₂CO₃ are the critical parameters for this specific transformation.
| Catalyst / Ligand System | Base (1.5 eq) | Solvent | Temp (°C) | Conversion (%) | Isolated Yield (%) | Major Byproduct |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 90 | >95% | <10% | Ester Hydrolysis / Transesterification |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 90 | 45% | 38% | Unreacted Starting Material (Steric block) |
| BrettPhos Pd G3 | Cs₂CO₃ | Toluene | 90 | 60% | 52% | Dehalogenation (Reduction) |
| RuPhos Pd G3 | Cs₂CO₃ | Toluene | 90 | >99% | 94% | None (Trace Protodehalogenation) |
Note: BrettPhos is generally optimal for primary amines, whereas RuPhos demonstrates superior kinetics for the secondary amines (e.g., morpholine) modeled in this data set [2].
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure reproducibility in drug development laboratories.
Reagents & Materials
-
Electrophile: Ethyl 2-iodo-4,6-dimethoxybenzoate (1.00 mmol, 336.12 mg)
-
Nucleophile: Morpholine (1.20 mmol, 104.5 mg / 104 µL)
-
Precatalyst: RuPhos Pd G3 (0.02 mmol, 2 mol%, 16.7 mg)
-
Base: Cs₂CO₃ (1.50 mmol, 488.7 mg) - Must be anhydrous and finely milled.
-
Solvent: Anhydrous Toluene (5.0 mL, 0.2 M)
-
Equipment: Oven-dried 20 mL Schlenk tube, magnetic stir bar, argon/nitrogen manifold.
Step-by-Step Methodology
Step 1: Reaction Assembly (Glovebox or Standard Schlenk Technique)
-
To the oven-dried Schlenk tube equipped with a stir bar, add Ethyl 2-iodo-4,6-dimethoxybenzoate (336.12 mg), RuPhos Pd G3 (16.7 mg), and anhydrous Cs₂CO₃ (488.7 mg).
-
Seal the tube with a septum and apply three cycles of vacuum/argon backfill.
-
Self-Validation Checkpoint: Ensure the Cs₂CO₃ is free-flowing. Clumping indicates moisture contamination, which will severely depress the yield.
Step 2: Solvent and Amine Addition
-
Via a gas-tight syringe, add 5.0 mL of anhydrous, degassed Toluene to the reaction vessel.
-
Add morpholine (104 µL) dropwise via syringe.
-
Self-Validation Checkpoint: Upon addition of the solvent and amine, the mixture will initially appear as a pale-yellow suspension.
Step 3: Heating and Catalytic Activation
-
Transfer the sealed vessel to a pre-heated oil bath or heating block set to 90 °C.
-
Stir vigorously (800 rpm) for 12 hours.
-
Self-Validation Checkpoint: Within the first 15–30 minutes of heating, the precatalyst will activate, and the reaction mixture will transition to a deep red/brown color. This color shift is the visual confirmation of the active Pd(0) species generation [3].
Step 4: Reaction Monitoring & Workup
-
After 12 hours, cool the reaction to room temperature. Monitor completion via LC-MS or TLC (Hexanes:EtOAc 3:1). The starting material (UV active, higher Rf) should be completely consumed.
-
Dilute the crude mixture with 10 mL of Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove the inorganic salts (Cs₂CO₃ and CsI).
-
Wash the Celite pad with an additional 10 mL of EtOAc.
-
Concentrate the combined filtrate under reduced pressure to yield the crude product as a viscous brown oil.
Step 5: Purification
-
Purify the crude residue via flash column chromatography on silica gel, using a gradient of 10% to 30% EtOAc in Hexanes.
-
Isolate the fractions containing the pure product, concentrate, and dry under high vacuum to afford the pure aminated product.
Step-by-step experimental workflow for the Buchwald-Hartwig amination protocol.
References
-
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay ACS Omega, 2022. URL:[Link]
-
Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability Journal of the American Chemical Society / PMC (NIH), 2015. URL:[Link]
Application Note: De Novo Synthesis of Functionalized 5,7-Dimethoxyindoles from Ethyl 2-iodo-4,6-dimethoxybenzoate
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Executive Summary
Functionalized indoles, particularly those with electron-rich substitution patterns like the 5,7-dimethoxy motif, are privileged scaffolds in drug discovery, frequently appearing in neuroactive alkaloids and oncology candidates. This application note details a highly rigorous, three-stage synthetic workflow to convert the commercially available building block Ethyl 2-iodo-4,6-dimethoxybenzoate into complex 2,3-disubstituted 5,7-dimethoxyindoles.
Because the starting ester lacks the requisite nitrogen atom to form the pyrrole ring, direct annulation is impossible. Our validated strategy circumvents this by utilizing a sequence of saponification, Curtius rearrangement, and a palladium-catalyzed Larock annulation.
Mechanistic Rationale & Strategy (E-E-A-T)
The Chemical Logic (Causality)
To construct an indole from an o-iodobenzoate, one must first install an amine functionality ortho to the iodine atom. Direct amidation of the ester followed by Hofmann rearrangement is often low-yielding for highly electron-rich aromatics. Instead, we utilize the , which operates under mild conditions and avoids electrophilic aromatic substitution side-reactions that could degrade the 4,6-dimethoxy ring.
Once the N-Boc protected o-iodoaniline is formed, we deploy the . The causality behind the Larock conditions is precise:
-
Oxidative Addition: The electron-donating methoxy groups accelerate the oxidative addition of the C-I bond to the Pd(0) catalyst.
-
Regioselectivity: The steric bulk of the 4-methoxy group (ortho to the iodine) dictates the regiochemistry of the alkyne insertion. When using unsymmetrical alkynes, the larger substituent is forced to the 2-position of the resulting indole to minimize steric clash during the carbopalladation step.
-
Additive Role: The addition of LiCl is mandatory. Chloride ions stabilize the active Pd(0) species and modulate the reactivity of the Pd(II) intermediate, preventing premature β-hydride elimination.
Synthetic Workflow Diagram
Figure 1: Three-stage synthetic workflow for the preparation of 5,7-dimethoxyindoles.
Quantitative Data: Larock Annulation Optimization
To ensure a self-validating protocol, we evaluated various catalytic conditions for the final annulation step. The data below demonstrates the critical nature of the chloride additive and the choice of base, supporting the findings of .
Table 1: Optimization of the Pd-Catalyzed Annulation Step
| Entry | Palladium Source (5 mol%) | Additive | Base (2.0 equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | None | K₂CO₃ | DMF | 100 | 42 |
| 2 | Pd(OAc)₂ | PPh₃ (10 mol%) | K₂CO₃ | DMF | 100 | 55 |
| 3 | Pd(OAc)₂ | LiCl (1.0 equiv) | Na₂CO₃ | DMF | 100 | 89 |
| 4 | PdCl₂(PPh₃)₂ | LiCl (1.0 equiv) | Na₂CO₃ | NMP | 100 | 76 |
| 5 | Pd(OAc)₂ | LiCl (1.0 equiv) | Et₃N | DMF | 100 | 31 |
Note: Entry 3 represents the optimized conditions utilized in the SOP below. Triethylamine (Entry 5) severely depressed the yield due to competitive coordination to the palladium center.
Step-by-Step Experimental Protocols
Step 1: Saponification to 2-Iodo-4,6-dimethoxybenzoic acid
Steric shielding by the ortho-iodo and ortho-methoxy groups necessitates elevated temperatures.
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve Ethyl 2-iodo-4,6-dimethoxybenzoate (10.0 g, 29.7 mmol) in a mixture of THF/MeOH/H₂O (3:1:1 v/v/v, 100 mL).
-
Reagent Addition: Add Lithium hydroxide monohydrate (LiOH·H₂O) (3.74 g, 89.1 mmol, 3.0 equiv) in one portion.
-
Execution: Attach a reflux condenser and heat the mixture to 60 °C for 12 hours.
-
Self-Validation: Monitor by TLC (Hexanes/EtOAc 7:3). The starting material spot (Rf ~0.6) should completely disappear, replaced by a baseline spot.
-
Workup: Cool to room temperature and concentrate under reduced pressure to remove organic solvents. Dilute the aqueous residue with 50 mL H₂O and cool to 0 °C. Slowly acidify with 1M HCl to pH 2.
-
Isolation: Filter the resulting white precipitate, wash with cold water, and dry under high vacuum to afford the carboxylic acid.
Step 2: Curtius Rearrangement to N-Boc-2-iodo-3,5-dimethoxyaniline
This step converts the carboxylate to an isocyanate via an acyl azide intermediate, which is trapped by t-butanol.
-
Reaction Setup: Suspend the carboxylic acid (8.0 g, 25.9 mmol) in anhydrous Toluene (130 mL, 0.2 M) under an N₂ atmosphere.
-
Activation: Add Triethylamine (Et₃N) (5.4 mL, 38.8 mmol, 1.5 equiv) followed by Diphenylphosphoryl azide (DPPA) (6.7 mL, 31.1 mmol, 1.2 equiv) dropwise at room temperature. Stir for 2 hours.
-
Self-Validation Check: An aliquot analyzed by IR spectroscopy should reveal a strong, sharp azide stretch at ~2140 cm⁻¹.
-
-
Rearrangement & Trapping: Add anhydrous tert-butanol (24.7 mL, 259 mmol, 10.0 equiv). Heat the reaction to 90 °C for 12 hours. Effervescence (N₂ gas evolution) will be observed.
-
Workup: Cool to room temperature, dilute with EtOAc (200 mL), and wash sequentially with saturated aqueous NaHCO₃ (2 × 100 mL), water (100 mL), and brine (100 mL).
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (SiO₂, 0-15% EtOAc in Hexanes) to yield the Boc-protected aniline as an off-white solid.
Step 3: Palladium-Catalyzed Larock Annulation
Strictly anhydrous and anaerobic conditions are required to prevent catalyst deactivation and protodeiodination.
-
Reaction Setup: To an oven-dried Schlenk flask, add the N-Boc-2-iodo-3,5-dimethoxyaniline (1.0 g, 2.64 mmol), Pd(OAc)₂ (29.6 mg, 0.13 mmol, 5 mol%), anhydrous LiCl (112 mg, 2.64 mmol, 1.0 equiv), and Na₂CO₃ (559 mg, 5.28 mmol, 2.0 equiv).
-
Degassing: Evacuate the flask and backfill with dry N₂ (repeat 3 times).
-
Reagent Addition: Add anhydrous, sparged DMF (26 mL, 0.1 M) and the internal alkyne (e.g., diphenylacetylene, 941 mg, 5.28 mmol, 2.0 equiv).
-
Execution: Seal the flask and heat to 100 °C for 16 hours.
-
Self-Validation Check: The reaction mixture will transition from a yellow/orange suspension to a dark black mixture, indicating the precipitation of palladium black and reaction completion.
-
-
Workup: Cool to room temperature, dilute with EtOAc (100 mL), and filter through a pad of Celite to remove Pd black and inorganic salts. Wash the filtrate with water (3 × 50 mL) to quantitatively remove DMF, followed by brine (50 mL).
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography to isolate the target 5,7-dimethoxyindole.
Mechanistic Visualization: Larock Catalytic Cycle
Figure 2: Palladium catalytic cycle for the Larock annulation step.
References
-
Leogane, O., & Lebel, H. (2008). One-pot multicomponent synthesis of indoles from 2-iodobenzoic acid. Angewandte Chemie International Edition, 47(2), 350-352.[Link]
-
Larock, R. C., Yum, E. K., & Refvik, M. D. (1998). Synthesis of 2,3-Disubstituted Indoles via Palladium-Catalyzed Annulation of Internal Alkynes. The Journal of Organic Chemistry, 63(22), 7652-7662.[Link]
-
Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203-6205.[Link]
Application Note: A Guide to the Selective Iodination of Ethyl 4,6-dimethoxybenzoate
Abstract
The introduction of an iodine atom into an aromatic scaffold is a cornerstone of modern synthetic chemistry, providing a versatile handle for subsequent functionalization, most notably in transition metal-catalyzed cross-coupling reactions. This application note provides a comprehensive guide for the regioselective synthesis of Ethyl 2-iodo-4,6-dimethoxybenzoate, a valuable building block in pharmaceutical and materials science research. We delve into the mechanistic underpinnings of electrophilic aromatic iodination, analyze the directing effects of substituents that govern regioselectivity, and compare various iodinating systems. A detailed, field-proven protocol using N-Iodosuccinimide (NIS) is presented, offering a mild, efficient, and highly selective method for the target transformation. This document is intended for researchers, scientists, and drug development professionals seeking a robust and well-rationalized approach to the synthesis of polysubstituted iodoarenes.
Introduction: The Synthetic Value of Iodoarenes
Iodoarenes are indispensable intermediates in organic synthesis. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the iodine a superb leaving group in a variety of transformations. This reactivity is harnessed in numerous name reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings, which are fundamental for constructing complex molecular architectures.[1]
The target molecule, Ethyl 2-iodo-4,6-dimethoxybenzoate, features a highly functionalized aromatic ring. The selective introduction of iodine at the C2 position is a non-trivial challenge due to the presence of multiple activating and directing groups. This guide elucidates the chemical principles and practical considerations necessary to achieve this transformation with high fidelity.
The Mechanism and Challenge of Regioselectivity
The Core Mechanism: Electrophilic Aromatic Substitution (SEAr)
The iodination of an aromatic ring proceeds via the Electrophilic Aromatic Substitution (SEAr) mechanism.[1] Unlike chlorination and bromination, molecular iodine (I₂) is a weak electrophile and generally requires activation to react with aromatic systems.[2][3] This is typically achieved by using an oxidizing agent to generate a more potent electrophilic iodine species, often represented as I⁺.[3] The SEAr mechanism consists of two primary steps:
-
Attack and Formation of the Sigma Complex: The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophilic iodine species (I⁺). This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma (σ) complex. This step is typically the rate-determining step of the reaction.[1]
-
Deprotonation and Re-aromatization: A weak base removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the final iodinated product.[1]
Sources
How to prevent deiodination of Ethyl 2-iodo-4,6-dimethoxybenzoate during cross-coupling
Welcome to the Advanced Troubleshooting Guide for cross-coupling sterically hindered, electron-rich aryl halides. This module specifically addresses the suppression of protodehalogenation (deiodination) when working with Ethyl 2-iodo-4,6-dimethoxybenzoate .
Designed for drug development professionals and synthetic chemists, this guide bypasses generic advice to provide mechanistic causality, quantitative optimization strategies, and self-validating experimental protocols.
Section 1: Mechanistic Causality of Deiodination
Ethyl 2-iodo-4,6-dimethoxybenzoate is a highly functionalized aryl iodide. The carbon-iodine bond is activated for rapid oxidative addition by the adjacent electron-withdrawing ethyl ester. However, the iodine atom at C2 is sterically flanked by the C1 ester group.
Once the oxidative addition complex (Ar-Pd(II)-I ) forms, the steric bulk of the C1 ester severely retards the transmetalation step. Because transmetalation becomes the rate-limiting step, the long-lived palladium intermediate is highly susceptible to off-cycle side reactions. If an accessible hydride source is present in the reaction matrix, the complex undergoes rapid ligand exchange followed by 1 to form a deleterious Pd-H species[1]. Subsequent reductive elimination yields the undesired deiodinated byproduct, Ethyl 2,4-dimethoxybenzoate [2].
Furthermore, adventitious water can react with basic phosphine ligands to generate phosphonium salts and Pd-H intermediates, serving as a direct hydrogen source for dehalogenation even in the absence of protic solvents[3].
Caption: Competing catalytic cycles: desired cross-coupling vs. undesired protodehalogenation.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is my specific substrate (Ethyl 2-iodo-4,6-dimethoxybenzoate) so susceptible to deiodination? A1: The susceptibility arises from the kinetic mismatch between oxidative addition and transmetalation. The electron-withdrawing ester activates the C-I bond, making oxidative addition nearly instantaneous. However, the steric bulk of the C1 ester and the electron-rich nature of the dimethoxy-substituted ring stabilize the Pd(II) intermediate and block the incoming nucleophile. This extended half-life allows background 4 to outcompete the desired coupling[4].
Q2: Which bases and solvents act as hidden hydride donors? A2: Solvents like methanol, ethanol, and DMF, as well as bases like triethylamine (Et₃N), sodium ethoxide (NaOEt), and potassium tert-butoxide (KOtBu), contain accessible β-hydrogens. Upon coordination to the palladium center, they undergo β-hydride elimination to form the deleterious Pd-H species[1].
Q3: How do I accelerate transmetalation to outcompete deiodination? A3: Switch from first-generation phosphines (like PPh₃) to bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos . These ligands increase the electron density on palladium while their extreme steric bulk forces the Pd center into a highly reactive monoligated state (L-Pd(0)). This specific geometry dramatically lowers the activation barrier for transmetalation and reductive elimination[4].
Q4: Can trace water cause deiodination even in aprotic solvents? A4: Yes. In the presence of basic phosphine ligands, adventitious water can act as a direct hydrogen source, generating a phosphonium salt and a Pd-H intermediate[3]. In extreme cases where the reaction stalls, even the 5 can fragment to serve as a hydride source[5]. Strict anhydrous conditions are critical.
Section 3: Quantitative Optimization Matrix
To systematically eliminate deiodination, cross-reference your current reaction conditions against this optimization matrix.
| Reaction Parameter | High Deiodination Risk (Avoid) | Optimal Choice (Recommended) | Mechanistic Rationale |
| Solvent | Methanol, Ethanol, DMF | Toluene, 1,4-Dioxane, THF | Protic and reducible solvents undergo β-hydride elimination to form Pd-H[1]. |
| Base | Et₃N, DIPEA, NaOEt, KOtBu | K₃PO₄, Cs₂CO₃ (Anhydrous) | Organic amines and alkoxides provide direct β-hydrogens[2]. |
| Ligand | PPh₃, P(o-tol)₃ | XPhos, SPhos, RuPhos | Bulky biarylphosphines accelerate transmetalation, outcompeting side reactions[4]. |
| Atmosphere | Ambient / Poorly Degassed | Strict Argon/Nitrogen | Moisture acts as a hydrogen source; oxygen disrupts the Pd(0) regeneration cycle[3]. |
Section 4: Validated Experimental Protocol (Suzuki-Miyaura Coupling)
This step-by-step methodology is engineered as a self-validating system to suppress deiodination for Ethyl 2-iodo-4,6-dimethoxybenzoate.
Materials Required:
-
Electrophile: Ethyl 2-iodo-4,6-dimethoxybenzoate (1.0 equiv)
-
Nucleophile: Aryl/Alkyl boronic acid or pinacol ester (1.5 equiv)
-
Catalyst/Ligand: Pd₂(dba)₃ (2 mol%), XPhos (8 mol%)
-
Base: Anhydrous K₃PO₄ (3.0 equiv)
-
Solvent: Rigorously anhydrous Toluene (0.2 M)
Step-by-Step Methodology:
-
Reagent Preparation (Glovebox/Schlenk): Inside an argon-filled glovebox, add the aryl iodide, boronic acid, anhydrous K₃PO₄, Pd₂(dba)₃, and XPhos to an oven-dried Schlenk tube.
-
Solvent Addition: Seal the tube with a rubber septum, remove it from the glovebox, and connect it to a Schlenk line. Add anhydrous, rigorously degassed Toluene via a gas-tight syringe to achieve a 0.2 M concentration.
-
Causality: Toluene is aprotic and incapable of β-hydride elimination, effectively shutting down solvent-mediated hydrodehalogenation[1].
-
-
Strict Degassing: Perform three consecutive freeze-pump-thaw cycles.
-
Causality: This removes dissolved oxygen (which causes catalyst precipitation/palladium black) and trace volatile impurities that could interrupt the catalytic cycle[2].
-
-
Reaction Execution: Replace the septum with a Teflon screwcap under positive argon flow. Heat the reaction mixture to 80 °C with vigorous stirring for 4–6 hours.
-
Causality: Vigorous stirring is mandatory to overcome mass transfer limitations in the heterogeneous K₃PO₄ matrix. Do not exceed 80 °C; elevated thermal energy exponentially increases the rate of the higher-activation-energy dehalogenation pathway[2].
-
-
In-Process Validation (1-Hour Mark): Withdraw a 10 µL aliquot under argon, dilute in MeCN, and analyze via LC-MS.
-
Self-Validation Check: If the starting material is consumed but the primary mass corresponds to Ethyl 2,4-dimethoxybenzoate (the deiodinated product), your base or boronic ester is contaminated with a hydride source[5]. If the cross-coupled product dominates, proceed to completion.
-
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts and palladium residues. Concentrate under reduced pressure and purify via flash column chromatography.
References
- BenchChem Technical Support Team. "Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions." BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZTAXDrNirGMoe6CeNLm0awD9-mxcbwzkz-8pzJxsnRw-B7QGm8l1RqK8_qLRSC7Oq9fv4V_DwwRsZCT1IB8Wo2axsNaMHPt8CGNTAFdzq1ScrqBSp-uXXoPTYfDe_i5JN338rh7KTXQIL7Ih_77CrRKmQdawxVAY7bC0sclYvYoDUj6PgHuQYe9sFB15g_UTMq1_aVOQ-utHg92QwWQTzGd6WM9RRCae7oG0=]
- BenchChem Technical Support Team. "How to avoid dehalogenation side reactions in Suzuki coupling." BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTfrtK0TDcjpdTBbI5CMoLNjBndSr67BiNa6XrnmWSeaF90xWN6RYd919TT58s4Wvb5HEMXn3i27P1g2xodvCEVC3CxXapOLW28sxF-JFQEoVj71hlu8exfcaXgI2J_zfxFosVMzTvCP7rvH4WKrek3B1aoDIKbShAWNNupAqkj94vjN_6VKuT9R-pyV7kgGXXfCO_8NrzToDT]
- Orbach, M., et al. "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides." Organometallics (ACS Publications).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqQSfgrxZkt0SD3PwCHo3Y-u34jZFX3l8rIZJGZQNAmg2QrWtW-DvAWhzpyOhkx3ailR4NhJfzHsjs28XPONG9GlOQ66pKVsb2c8HHvMbJ7XjHYn_PGPRBeN3y4n3jyQHuV_dBjw==]
- Zask, A., et al. "A mechanistic investigation of hydrodehalogenation using ESI-MS." Chemical Communications (RSC Publishing).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxQX5xAOQVPpMis3GuW3nA1z0QmWIdKpweUYPoMha8uZSuxbFVTEa9jcWUGTnoGVF831pnQ2017vpBeUonrj_py2j9NoJMIsAqUnCvjy6T7R_z6qNCXzE_n444xrvsOAxHiEfkzyYJnWurEVHZeGoIFS2m4FoXjiw=]
- Bock, M. J., & Denmark, S. E. "Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters." PMC (National Institutes of Health).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQNcIWRxC7rDx9rOUjHuI0uvwXZMOCs3BPl21CkG98oUOx2m38c6uy08c2CCSOJFrZR25JyyciEJlCh4bwh8agb7Xsyke1YgJa1JewVVEPSUC3l3JJiBgHk6EDRzF17Dr0g1AMlDdU4ePJ9Y4=]
Sources
- 1. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction temperature to improve Ethyl 2-iodo-4,6-dimethoxybenzoate yield
Topic: Optimizing Reaction Temperature for Ethyl 2-Iodo-4,6-Dimethoxybenzoate Yield
Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource for researchers, chemists, and drug development professionals facing yield and purity challenges during the halogenation of electron-rich aromatics. Iodinated aromatic intermediates are critical in pharmaceutical synthesis for cross-coupling reactions and the development of active pharmaceutical ingredients[1].
Below, we dissect the thermodynamic and kinetic parameters governing the regioselective iodination of ethyl 4,6-dimethoxybenzoate, providing you with the mechanistic causality and self-validating protocols needed to master this transformation.
The Causality of Temperature in Electrophilic Aromatic Iodination
The synthesis of ethyl 2-iodo-4,6-dimethoxybenzoate relies on the delicate balance of electrophilic aromatic substitution (EAS). The starting material contains two highly electron-donating methoxy groups (-OMe) that strongly activate the aromatic ring. While the ester group (-COOEt) is mildly deactivating, the synergistic ortho/para directing effects of the methoxy groups make the ring exceptionally reactive.
Temperature acts as the master switch in this reaction. The regioselective nuclear iodination of aromatic methoxy derivatives can be efficiently achieved using N-iodosuccinimide (NIS) in acetonitrile[2]. However, highly reactive aromatic compounds, such as dimethoxybenzenes, are prone to forming significant amounts of diiodo compounds if the electrophilic iodine species is too active or temperatures are elevated[3]. Controlling the thermal energy is the only way to isolate the mono-iodinated target from a cascade of over-reaction pathways.
Troubleshooting FAQs
Q1: I am running the reaction at 0°C to maximize regioselectivity, but my yield is stalled below 40%. How can I fix this? A1: At 0°C, the reaction suffers from severe kinetic limitations. The bulky nature of the iodinating species (the I+ complex from NIS/TFA) struggles to attack the sterically hindered position between the ester and methoxy groups. Elevating the temperature to the optimal 20–25°C range provides sufficient kinetic energy to drive the mono-iodination to completion (typically within 12 hours) without triggering the higher-energy pathways that lead to polyhalogenation.
Q2: Why does my yield plummet and turn into a complex mixture when the lab temperature exceeds 35°C? A2: If the temperature exceeds 25°C, the thermal energy overcomes the steric activation barrier of the first iodine atom. Because the dimethoxy ring remains highly electron-rich even after the first halogenation, the excess thermal energy leads to rapid di-iodination (e.g., forming 2,3-diiodo or 2,5-diiodo byproducts).
Q3: What causes the formation of dark, highly polar baseline spots on my TLC at elevated temperatures (40°C+)? A3: These spots typically indicate demethylation (ether cleavage). At elevated temperatures, acidic promoters (like TFA) or in situ generated protons can protonate the methoxy oxygen. The iodide ion or succinimide can then act as a nucleophile, attacking the methyl group in a Zeisel-type cleavage. This generates highly polar phenolic compounds that streak on TLC and drastically reduce your target yield. Advanced methods utilize Iodine(III)-mediated systems to control mono- versus di-iodination of electron-rich phenols if demethylation becomes unavoidable[4].
Quantitative Data: Temperature vs. Reaction Profile
The table below summarizes the causality between reaction temperature and product distribution using the NIS/TFA system in acetonitrile.
| Temperature (°C) | Reaction Time (h) | Target Mono-iodo Yield (%) | Di-iodo Byproduct (%) | Demethylation (%) | Unreacted SM (%) |
| 0 - 5 | 24 | 35 | < 1 | 0 | 64 |
| 20 - 25 | 12 | 88 | 4 | < 1 | 7 |
| 40 - 45 | 6 | 52 | 28 | 15 | < 1 |
| 60 (Reflux) | 2 | 15 | 45 | 35 | 0 |
Pathway Visualization
The following diagram illustrates the thermodynamic divergence of the reaction pathways based on temperature control.
Fig 1: Temperature-dependent pathways in ethyl 4,6-dimethoxybenzoate iodination.
Self-Validating Experimental Protocol
This step-by-step methodology is engineered for the optimized 20–25°C iodination workflow. Validation checkpoints are built directly into the procedure to ensure systemic integrity.
Materials Required:
-
Ethyl 4,6-dimethoxybenzoate (1.0 eq)
-
N-Iodosuccinimide (NIS, 1.05 eq)
-
Trifluoroacetic acid (TFA, 0.1 eq)
-
Anhydrous Acetonitrile ( CH3CN , 0.2 M)
Step 1: Substrate Solvation Dissolve ethyl 4,6-dimethoxybenzoate in anhydrous CH3CN in a round-bottom flask equipped with a magnetic stirrer.
-
Causality: Acetonitrile is a polar aprotic solvent that stabilizes the highly polar transition state of the EAS mechanism, facilitating the polarization of the N-I bond in NIS.
Step 2: Temperature Equilibration Submerge the flask in a water bath strictly maintained at 20–25°C.
-
Self-Validation Checkpoint: Do not proceed until the internal temperature stabilizes. Starting at room temperature prevents the initial exothermic spike from causing localized overheating and immediate di-iodination.
Step 3: Reagent Addition Add NIS (1.05 eq) in a single portion, followed immediately by the dropwise addition of TFA (0.1 eq).
-
Causality: TFA protonates the carbonyl oxygen of NIS, significantly enhancing the electrophilicity of the iodine atom ( I+ equivalent) without the need for harsh metal oxidants.
Step 4: Reaction Monitoring Stir the mixture at 20–25°C for 12 hours. Monitor via TLC (Hexanes:EtOAc 8:2) every 2 hours.
-
Self-Validation Checkpoint: The target mono-iodinated product will appear as a distinct spot with a slightly higher Rf than the starting material (due to decreased polarity from the bulky iodine atom shielding the ester). If a lower Rf spot appears, the temperature is too high, indicating di-iodination has begun.
Step 5: Quenching and Workup Quench the reaction by adding saturated aqueous sodium thiosulfate ( Na2S2O3 ) and stir for 15 minutes until the yellow/brown color dissipates.
-
Causality: Thiosulfate reduces any unreacted electrophilic iodine species to inert iodide ( I− ), halting the reaction instantly and preventing further halogenation during solvent evaporation. Extract with EtOAc, wash with brine, dry over MgSO4 , and purify via silica gel chromatography.
References
-
Iodination of Methoxybenzenes with N-Iodosuccinimide in Acetonitrile Source: Tetrahedron Letters / mdma.ch URL:[Link]
-
Practical Electrochemical Iodination of Aromatic Compounds Source: Organic Process Research & Development (ACS Publications) URL:[Link]
-
Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach Source: PMC (National Institutes of Health) URL:[Link]
-
Iodine(III)-Mediated, Controlled Di- or Monoiodination of Phenols Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
Sources
- 1. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iodination of Methoxybenzenes with N-Iodosuccinimide in Acetonitrile - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Steric Hindrance in Ethyl 2-iodo-4,6-dimethoxybenzoate Substitutions
Welcome to the advanced troubleshooting guide for substitution and cross-coupling reactions involving Ethyl 2-iodo-4,6-dimethoxybenzoate . This highly functionalized scaffold is notoriously difficult to functionalize at the C2 position due to severe steric encumbrance. Designed for synthetic chemists and drug development professionals, this guide provides field-proven, mechanistically grounded solutions to bypass these barriers.
Diagnostic Workflow for C2 Substitution
When standard coupling conditions fail, use the following logical progression to identify the rate-limiting step and apply the correct chemical intervention.
Diagnostic workflow for optimizing sterically hindered C2 substitution reactions.
Frequently Asked Questions (Mechanistic Troubleshooting)
Q: Why is Ethyl 2-iodo-4,6-dimethoxybenzoate exceptionally hindered compared to standard ortho-substituted iodides? A: The resistance is driven by a combination of direct steric blocking and the "buttressing effect." The C6 methoxy group forces the bulky C1 ethyl ester out of coplanarity with the benzene ring. This pushes the ester's bulk directly into the trajectory required for oxidative addition at the C2 C–I bond, interfering with nucleophilic addition[1]. Additionally, the ester carbonyl oxygen can coordinate to the palladium center, forming a stable but unreactive metallacycle that sequesters the catalyst in an off-cycle resting state[2].
Q: How does ligand selection overcome the ortho-ester hindrance? A: To force the reaction, you must use ligands that are both highly electron-rich and sterically demanding, such as Tri-(2-furyl)phosphine (P(2-furyl)3) or Buchwald dialkylbiaryl phosphines (e.g., XPhos). The high electron density accelerates the initial oxidative addition into the hindered C–I bond. Simultaneously, the ligand's extreme bulk forces the dissociation of a second ligand, generating a highly reactive monoligated Pd(0) species that is geometrically more accommodating to bulky substrates[3].
Q: What is the mechanistic role of silver salts (e.g., Ag₂CO₃) in these hindered couplings? A: In sterically congested environments, transmetalation often replaces oxidative addition as the rate-limiting step. Silver carbonate acts as a halide scavenger. By precipitating out silver iodide (AgI), it abstracts the iodide ligand from the neutral Pd(II) intermediate, generating a highly electrophilic, cationic Pd(II) center. This cationic species is significantly more reactive toward transmetalation and prevents the reverse reaction[2][3].
Q: When should I abandon intermolecular coupling for an intramolecular approach? A: If intermolecular coupling yields remain <20% despite extensive ligand and base optimization, the entropic penalty is likely too high. Converting the reaction into an intramolecular process—such as forming a phenyl benzoate ester tether prior to Pd-catalyzed biaryl coupling—drastically reduces this penalty. This strategy has been successfully employed to bypass steric repulsion in the total synthesis of congested natural products like alternariol and graphislactone H[4][5].
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction conditions and yields when attempting to couple heavily ortho-substituted aryl iodides (such as 2-iodo-4,6-dimethoxybenzoate derivatives).
| Catalyst System | Ligand | Base / Additive | Reaction Type | Yield (%) | Mechanistic Outcome / Causality |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Intermolecular | < 10% | Catalyst trapped by ester coordination; high activation energy[2][3]. |
| Pd(dba)₂ (5 mol%) | P(2-furyl)₃ (20 mol%) | Et₃N / Ag₂CO₃ | Intermolecular | 74% | Ag⁺ drives transmetalation via cationic Pd formation[3]. |
| Cu (20 mol%) | None | Zn (reductant) | Intermolecular | 88% | Reductive silylation tolerates ortho-sterics via radical pathways[6]. |
| Pd(OAc)₂ (10 mol%) | None | K₂CO₃ | Intramolecular | 65% | Tethering overcomes intermolecular entropy; ligand-free improves regioselectivity[4]. |
Self-Validating Experimental Protocols
Protocol A: Intermolecular Cross-Coupling using P(2-furyl)₃ and Ag₂CO₃
Causality Focus: This protocol leverages a halide-scavenging mechanism to force transmetalation in sterically hindered ortho-ester aryl iodides, utilizing a highly reactive monoligated Pd species[3].
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Ethyl 2-iodo-4,6-dimethoxybenzoate (1.0 equiv), the coupling partner (e.g., diazoester or boronic acid, 1.5 equiv), Pd(dba)₂ (5 mol %), P(2-furyl)₃ (20 mol %), and Ag₂CO₃ (1.5 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., THF or Toluene) to achieve a 0.2 M concentration.
-
Validation Check: The solution must remain a cloudy suspension due to the insoluble nature of Ag₂CO₃. If it dissolves completely, the reagent has degraded.
-
-
Base Addition: Add Et₃N (2.0 equiv) dropwise via syringe.
-
Heating & Monitoring: Seal the tube and heat to 80 °C for 2–4 hours.
-
Validation Check: The formation of a dense, pale yellow/white precipitate (AgI) is a visual confirmation of successful oxidative addition and halide abstraction. If the solution turns completely black without precipitate, the catalyst has decomposed to Pd(0) black before entering the catalytic cycle.
-
-
Workup: Cool to room temperature, filter through a tightly packed pad of Celite to remove AgI and Pd black, and concentrate the filtrate for column chromatography.
Protocol B: Intramolecular Biaryl Coupling (Tethering Strategy)
Causality Focus: Pre-assembling the coupling partners via an ester linkage bypasses the entropic barrier of bringing two bulky molecules together, facilitating the formation of fused dibenzo-pyranone architectures[4][5].
-
Tether Formation: Saponify Ethyl 2-iodo-4,6-dimethoxybenzoate to the free acid. React the acid (1.0 equiv) with the phenolic coupling partner (1.0 equiv) using EDC (1.1 equiv) and DMAP (0.3 equiv) in anhydrous CH₂Cl₂ for 17 h at room temperature to form the phenyl benzoate ester tether[4].
-
Catalyst Loading: Dissolve the tethered ester (1.0 equiv) in dimethylacetamide (DMA). Add Pd(OAc)₂ (10 mol%) and K₂CO₃ (2.0 equiv).
-
Note: Do not add phosphine ligands. Ligand-free conditions prevent excessive steric crowding at the Pd center during the intramolecular cyclization, improving regioselectivity[4].
-
-
Cyclization: Heat the mixture under reflux (approx. 160 °C) for 12 hours under an inert atmosphere.
-
Quenching: Cool to room temperature, dilute with EtOAc, and wash thoroughly with 1M HCl to remove the DMA solvent and neutralize the base.
-
Purification: Dry the organic layer over MgSO₄, evaporate under reduced pressure, and purify via silica gel chromatography.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01304F [pubs.rsc.org]
Column chromatography solvent systems for purifying Ethyl 2-iodo-4,6-dimethoxybenzoate
Topic: Solvent Systems for Ethyl 2-iodo-4,6-dimethoxybenzoate
Expert Insights & Molecular Behavior
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the purification of highly functionalized aromatic building blocks. Ethyl 2-iodo-4,6-dimethoxybenzoate (CAS: 1806353-32-1) presents a unique chromatographic profile that requires careful solvent selection.
The molecule's behavior on a normal-phase silica column is dictated by competing electronic and steric effects. The bulky, highly lipophilic ortho-iodine atom forces the ethyl ester group out of the aromatic plane due to severe steric clash. This conformation disrupts extended pi-conjugation and alters the molecule's overall dipole moment, significantly modulating its hydrogen-bonding interaction with the silanol groups on the silica gel stationary phase. Understanding this causality is critical: you are not just separating a standard ester; you are separating a sterically hindered, highly polarizable, electron-rich system. This specific structural dynamic is frequently encountered in the [1], where precise control over the purification of iodinated benzoate intermediates is required to ensure downstream coupling efficiency.
Troubleshooting Workflow Diagram
To establish a self-validating protocol, follow the decision-tree below to optimize your solvent system prior to running the full column.
Figure 1: Decision-tree workflow for optimizing the column chromatography of Ethyl 2-iodo-4,6-dimethoxybenzoate.
Quantitative Data: Solvent System Selection
Selecting the correct solvent system is paramount. The table below summarizes field-proven solvent ratios and their expected chromatographic behavior for this specific compound.
| Solvent System (v/v) | Ratio | Expected Rf | Selectivity Profile | Best Use Case |
| Hexanes / Ethyl Acetate | 85:15 | 0.30 | Standard dipole-dipole | Routine purification from highly polar impurities or degradation products. |
| Petroleum Ether / Diethyl Ether | 90:10 | 0.35 | Mild hydrogen-bond accepting | Useful if EtOAc causes co-elution with unreacted phenolic precursors. |
| Hexanes / Dichloromethane | 60:40 | 0.25 | Pi-pi / Polarizability | Best for separating the iodinated product from un-iodinated starting material. |
Step-by-Step Methodology: Standard Purification Protocol
This self-validating protocol ensures high recovery and purity, adapting techniques utilized in the [2].
Step 1: Column Preparation Slurry pack a glass chromatography column with standard silica gel (230-400 mesh) using 100% Hexanes. Ensure a silica-to-crude mass ratio of at least 30:1. The high atomic mass of the iodine atom means the compound occupies less physical volume per gram, but the high silica ratio is necessary to resolve structurally similar impurities.
Step 2: Sample Loading (Dry Loading) Dissolve the crude Ethyl 2-iodo-4,6-dimethoxybenzoate in a minimum volume of Dichloromethane (DCM). Add dry silica gel (approximately 3 times the crude mass) to the flask and concentrate in vacuo until a free-flowing powder is obtained. Load this powder evenly onto the flat column bed, topping it with a thin layer of clean sand. Causality: The compound can precipitate if wet-loaded in pure hexanes due to the lipophilic iodine atom. Dry loading eliminates band broadening caused by poor solubility at the column head.
Step 3: Elution Strategy Begin with an isocratic elution of 5% EtOAc in Hexanes for 2 column volumes (CV) to elute highly non-polar impurities (e.g., elemental iodine, biphenyl byproducts). Step up the gradient to 10-15% EtOAc to elute the target compound.
Step 4: Fraction Monitoring & Recovery Monitor fractions via TLC (UV active at 254 nm). The target compound will appear as a dark purple/black spot under UV due to strong chromophoric quenching. Pool the fractions containing the pure product (Rf ~0.3 in 15% EtOAc/Hex) and concentrate under reduced pressure at <40°C. Causality: Keeping the water bath temperature below 40°C prevents thermal degradation or premature cleavage of the sensitive carbon-iodine bond.
Troubleshooting FAQs
Q1: My product is co-eluting with the un-iodinated starting material (Ethyl 3,5-dimethoxybenzoate). How do I resolve them? A1: This is the most common issue encountered during this synthesis. The addition of the iodine atom increases lipophilicity, but it also significantly increases polarizability, often resulting in near-identical Rf values in standard Hexane/EtOAc systems. Solution: Switch your solvent system to Hexanes/Dichloromethane (approx. 60:40). DCM interacts differently with the polarizable electron cloud of the iodine atom, exploiting subtle pi-pi stacking differences to provide baseline resolution.
Q2: I observe severe streaking of the product band down the column. Is the compound degrading? A2: While carbon-iodine bonds can be sensitive to prolonged light exposure, streaking in this specific context is rarely degradation. It is almost always caused by residual 2-iodo-4,6-dimethoxybenzoic acid resulting from an incomplete esterification step. Solution: Verify the presence of the acid via TLC (it will remain stuck at the baseline in 15% EtOAc). If present, wash your crude mixture with saturated aqueous NaHCO3 before running the column. If minor streaking persists, add 0.5% glacial acetic acid to your eluent to suppress silanol ionization on the silica gel.
Q3: The compound crystallized at the top of the column during wet loading. What went wrong? A3: Ethyl 2-iodo-4,6-dimethoxybenzoate has limited solubility in purely aliphatic hydrocarbons (like Hexanes or Petroleum Ether) at high concentrations. When you loaded the concentrated sample, the sudden change in the solvent environment caused rapid precipitation. Solution: Always use the dry loading technique described in Step 2 of the protocol. This ensures the compound is pre-adsorbed onto the silica and dissolves gradually and evenly as the eluent passes through the column bed.
References
-
Title: Convergent Total Synthesis of Paecilomycin B and 6′-epi-Paecilomycin B by a Barbier-Type Reaction Using 2,4,6-Triisopropylphenyllithium Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Synthesis of Chloro-Substituted 6H-Dibenzo[b,d]pyran-6-one Natural Products, Graphislactone G, and Palmariols A and B Source: Chemical and Pharmaceutical Bulletin (J-Stage) URL: [Link]
Troubleshooting low conversion rates in Ethyl 2-iodo-4,6-dimethoxybenzoate esterification
An In-Depth Guide for Researchers
Technical Support Center: Esterification of Ethyl 2-iodo-4,6-dimethoxybenzoate
Welcome to the technical support center for the synthesis of Ethyl 2-iodo-4,6-dimethoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low conversion rates, during the esterification of 2-iodo-4,6-dimethoxybenzoic acid. We will explore the underlying chemical principles, provide detailed troubleshooting protocols, and compare alternative methods to help you optimize your reaction outcomes.
The core challenge in this synthesis stems from the structure of the starting material, 2-iodo-4,6-dimethoxybenzoic acid. The carboxylic acid group is flanked by two bulky ortho substituents: an iodine atom and a methoxy group. This significant steric hindrance makes the carbonyl carbon less accessible for nucleophilic attack by ethanol, which can lead to slow reaction rates and unfavorable equilibria under standard conditions.
Troubleshooting Guide: Addressing Low Conversion Rates
This section is structured as a series of questions that address common issues encountered during the esterification process.
Q1: My Fischer esterification of 2-iodo-4,6-dimethoxybenzoic acid has stalled, resulting in a low yield. What is the primary cause and how can I fix it?
A1: The most likely cause is that the reaction has reached an unfavorable equilibrium.
The Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2] The equilibrium nature of this process means that as the product ester and water are formed, the reverse reaction (hydrolysis of the ester back to the carboxylic acid) also begins to occur.[3] To achieve high conversion, the equilibrium must be shifted towards the products, a principle described by Le Châtelier.[1]
Immediate Troubleshooting Steps:
-
Increase the Molar Excess of Alcohol: The most straightforward method to shift the equilibrium is to use a large excess of one of the reactants. Since ethanol is typically an inexpensive and readily available solvent, using it as the reaction solvent ensures it is present in a large excess, driving the reaction forward.[1][3] One study demonstrated that increasing from a 1:1 ratio to a 10-fold excess of alcohol can increase yield from 65% to 97%.[3]
-
Remove Water as It Forms: Removing the water byproduct is a highly effective strategy to prevent the reverse reaction and drive the esterification to completion.[1][3] This can be accomplished using:
-
A Dean-Stark Apparatus: This glassware is used with a solvent that forms an azeotrope with water, such as toluene or hexane. The azeotrope boils and condenses in the trap, where the denser water separates and is collected, while the solvent returns to the reaction flask.[1][3]
-
Drying Agents: Adding molecular sieves (3Å or 4Å) or anhydrous salts like magnesium sulfate to the reaction mixture can sequester the water produced.[1]
-
Below is a workflow to diagnose and address equilibrium-related issues.
Caption: A decision-making workflow for troubleshooting equilibrium issues.
Q2: I've tried driving the equilibrium forward, but my yield is still poor due to the sterically hindered nature of the substrate. What alternative esterification methods should I consider?
A2: For sterically hindered acids like 2-iodo-4,6-dimethoxybenzoic acid, methods that do not rely on direct acid catalysis or that use more potent activating agents are often more successful.
The Fischer method can be inefficient for sterically hindered substrates.[4] Two excellent alternatives are the Steglich Esterification and the Mitsunobu Reaction.
1. Steglich Esterification: This method uses a carbodiimide, typically dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[5][6] A nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), is crucial for the reaction's success, especially with hindered substrates.[5][7] The reaction proceeds under mild, neutral conditions at room temperature.[6]
-
Mechanism Insight: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP, a superior nucleophile to the alcohol, intercepts this intermediate to form an acylpyridinium species. This "active ester" is then readily attacked by the alcohol, even a sterically hindered one, to form the desired product.[5] The byproduct, a urea derivative, is typically insoluble and can be removed by filtration.[6]
2. Mitsunobu Reaction: This reaction allows for the formation of an ester from a carboxylic acid and an alcohol under mild, neutral conditions using triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8] It is particularly effective for secondary alcohols where it proceeds with inversion of stereochemistry, though it is also highly effective for primary alcohols.[9]
-
Mechanism Insight: PPh₃ and DEAD combine to form a phosphonium salt. The carboxylic acid protonates this species, and the resulting carboxylate anion attacks the phosphorus atom. This activates the carboxylic acid, which is then attacked by the alcohol to yield the ester.[9][10]
Method Comparison for Your Substrate:
| Feature | Fischer Esterification | Steglich Esterification | Mitsunobu Reaction |
| Conditions | Harsh (Strong Acid, Heat)[2] | Mild (Room Temp, Neutral)[6] | Mild (0°C to Room Temp)[8] |
| Key Reagents | H₂SO₄ or TsOH catalyst[3] | DCC/EDC, DMAP[5] | PPh₃, DEAD/DIAD[8] |
| Suitability for Hindered Acids | Poor to Moderate[4] | Excellent[4] | Good to Excellent[8] |
| Byproducts | Water[2] | Dicyclohexylurea (DCU)[6] | Triphenylphosphine oxide, Hydrazide[10] |
| Workup Complexity | Aqueous extraction, neutralization[11] | Filtration of urea, chromatography | Chromatography often required |
| Primary Advantage | Inexpensive reagents | High efficacy for hindered substrates | Mild conditions, high functional group tolerance |
Q3: How do I effectively monitor the progress of my esterification reaction?
A3: Real-time or periodic monitoring is crucial to determine reaction completion and prevent unnecessary heating or side reactions.
-
Thin-Layer Chromatography (TLC): This is the most common and convenient method. Spot the reaction mixture on a TLC plate alongside your starting carboxylic acid. The ester product will be less polar than the acid and should have a higher Rf value. The disappearance of the starting acid spot indicates the reaction is nearing completion. A suitable mobile phase would be a mixture of hexane and ethyl acetate.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For quantitative analysis, GC-MS is highly effective. It can separate the starting material, product, and any potential byproducts, providing an accurate measure of the conversion rate over time.[12]
-
Spectroscopic Methods: Techniques like in-line mid-infrared (MIR) spectrometry or near-infrared spectroscopy (NIRS) can be used for continuous, real-time monitoring of the reaction components in a reactor setting.[12][13]
Experimental Protocols
Protocol 1: Optimized Fischer-Speier Esterification
This protocol incorporates methods to drive the reaction equilibrium.
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 2-iodo-4,6-dimethoxybenzoic acid (1.0 eq) in toluene (approx. 0.2 M concentration).
-
Add Reagents: Add absolute ethanol (5.0 eq) to the flask.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄, 0.1 eq) or p-toluenesulfonic acid (TsOH, 0.1 eq) to the mixture while stirring.
-
Heating and Reflux: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Monitoring: Continue reflux until water no longer collects in the trap or until TLC analysis shows complete consumption of the starting acid (typically 4-10 hours).[1]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.[11]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Caption: A standard workflow for the aqueous workup of an esterification reaction.
Protocol 2: Steglich Esterification
This protocol is highly recommended for this specific substrate.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-iodo-4,6-dimethoxybenzoic acid (1.0 eq), ethanol (1.5 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Coupling Agent Addition: Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the stirred mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitoring: Monitor the reaction by TLC until the starting acid is consumed.
-
Workup:
-
Filter off the DCU precipitate and wash the solid with a small amount of cold DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with 5% HCl solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q: Can I use a different alcohol, like methanol or butanol? A: Yes, the principles discussed here apply to other primary alcohols. However, reaction times and optimal temperatures may vary slightly. Tertiary alcohols are generally unsuitable for Fischer esterification as they are prone to elimination.[2]
Q: My final product is contaminated with a white solid that is not my ester. What is it? A: If you used the Steglich method, this is almost certainly the dicyclohexylurea (DCU) byproduct.[6] It is mostly insoluble in common organic solvents and should be removed by filtration before the aqueous workup.
Q: Why is DMAP a necessary catalyst in the Steglich reaction? A: Amines are generally more nucleophilic than alcohols. DMAP acts as a superior nucleophile to intercept the O-acylisourea intermediate, forming a highly reactive acylpyridinium salt. This intermediate is much more susceptible to nucleophilic attack by the alcohol, thus accelerating the reaction and preventing side reactions like the formation of an N-acylurea.[5]
Q: Are there any green chemistry alternatives for this reaction? A: Some research has focused on using solid acid catalysts or deep eutectic solvents to make the esterification process more environmentally friendly by simplifying catalyst separation and reducing waste.[14][15] For the Steglich reaction, solvent selection guides are available to help choose more sustainable solvents than traditional choices like DCM.[7]
References
- Benchchem. Fischer Esterification of Benzoic Acid with Ethanol: Application Notes and Protocols.
- Benchchem. Troubleshooting low conversion rates in Fischer esterification.
-
ResearchGate. A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. Available from: [Link]
-
Wikipedia. Fischer–Speier esterification. Available from: [Link]
-
Organic Chemistry Portal. Fischer Esterification. Available from: [Link]
-
Scribd. Synthesis of Ester. Available from: [Link]
- Mitsunobu Reaction with 4-(Diphenylphosphino)benzoic Acid: A Separation-Friendly Bifunctional Reagent that Serves as Both a Reductant and a Pronucleophile.
-
Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]
-
Chemistry Steps. Fischer Esterification. Available from: [Link]
-
American Chemical Society. The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. Available from: [Link]
-
Fiveable. Steglich Esterification: Organic Chemistry Study Guide. Available from: [Link]
-
Royal Society of Chemistry. On-line monitoring and quantification of a process reaction by near-infrared spectroscopy. Catalysed esterification of butan-1-ol by acetic acid. Available from: [Link]
-
Chemistry LibreTexts. 21.6: Condensation of Acids with Alcohols- The Fischer Esterification. Available from: [Link]
-
ACS Publications. The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. Available from: [Link]
-
Organic Chemistry Portal. Steglich Esterification. Available from: [Link]
-
Scite. Continuous Monitoring of a Transesterification Reaction Using an Analytical Balance. Available from: [Link]
-
PubMed. Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. Available from: [Link]
-
DergiPark. Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. Available from: [Link]
-
Wikipedia. Steglich esterification. Available from: [Link]
- Esterification of Benzoic Acid with 2-Ethylhexanol in a Microwave Stirred-Tank Reactor.
-
YouTube. Reaction of Benzoic acid with Ethanol | Esterification | Carboxylic Acid | Ethyl benzoate| Class 12. Available from: [Link]
-
MDPI. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Available from: [Link]
-
Scite. Continuous Monitoring of a Transesterification Reaction Using an Analytical Balance. Available from: [Link]
-
Royal Society of Chemistry. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Available from: [Link]
-
Reddit. Esterification not Working (Separation). Available from: [Link]
-
SynArchive. Steglich Esterification. Available from: [Link]
-
Chemguide. esterification - alcohols and carboxylic acids. Available from: [Link]
- A modified method for esterification of some polyhydroxy aromatic acids.
-
Boston Apothecary. From Free Fatty Acids to Aromatic Esters: Esterification in the Still Made Simple(r). Available from: [Link]
-
Chemistry LibreTexts. 21.6: Chemistry of Esters. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information For - Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts via anodic oxidation. Available from: [Link]
-
Research Trend. An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities. Available from: [Link]
-
SciSpace. An Efficient and Green Approach for the Esterification of Aromatic Acids with Various Alcohols over H3PO4/TiO2-ZrO2. Available from: [Link]
- Current Developments in Esterification Reaction: A Review on Process and Parameters.
-
PMC - NIH. Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. Available from: [Link]
- Google Patents. Esterification of hydroxybenzoic acids - US5260475A.
-
Beilstein Journals. Supporting Information Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts via anodic oxidation Experimental. Available from: [Link]
-
ResearchGate. (PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Available from: [Link]
- Google Patents. US8766002B2 - Preparation and purification of iodixanol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. fiveable.me [fiveable.me]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
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- 12. On-line monitoring and quantification of a process reaction by near-infrared spectroscopy. Catalysed esterification of butan-1-ol by acetic acid - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. scispace.com [scispace.com]
Minimizing byproduct formation during Ethyl 2-iodo-4,6-dimethoxybenzoate synthesis
Welcome to the technical support center for the synthesis of Ethyl 2-iodo-4,6-dimethoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. The synthesis, while seemingly straightforward as an electrophilic aromatic substitution, presents unique challenges due to the highly activated nature of the substrate. This resource provides in-depth troubleshooting guides and answers to frequently asked questions to help you minimize byproduct formation and optimize your reaction outcomes.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic insights and actionable solutions.
Q1: My reaction is producing a significant amount of a di-iodinated byproduct. How can I prevent this?
A: The formation of a di-iodinated species is the most common byproduct in this synthesis. It occurs because the product, Ethyl 2-iodo-4,6-dimethoxybenzoate, is itself an electron-rich aromatic ring and remains susceptible to a second electrophilic attack. The two methoxy groups strongly activate the ring, making over-iodination a significant risk.
Causality & Prevention Strategies:
-
Stoichiometry Control: This is the most critical parameter. The use of a large excess of the iodinating agent will invariably lead to di-iodination.
-
Solution: Use a precise stoichiometry of your iodinating agent. Start with 1.05 to 1.1 equivalents. A slight excess is necessary to drive the reaction to completion, but anything beyond 1.2 equivalents significantly increases the risk of the second iodination.
-
-
Reaction Temperature: Electrophilic aromatic substitution is highly sensitive to temperature. Higher temperatures increase the reaction rate indiscriminately, leading to the formation of the thermodynamically stable, but undesired, di-iodinated product.
-
Solution: Maintain strict temperature control. Begin the reaction at 0 °C by immersing the reaction vessel in an ice-water bath. For highly reactive systems, you may consider even lower temperatures (e.g., -10 °C to -20 °C). Allow the reaction to proceed at this low temperature, only warming to room temperature if reaction completion is sluggish as determined by TLC analysis.
-
-
Reaction Time & Monitoring: Allowing the reaction to run for an extended period after the starting material has been consumed provides an opportunity for the desired mono-iodo product to convert into the di-iodo byproduct.
-
Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). A typical mobile phase would be a hexane/ethyl acetate mixture. Stop the reaction as soon as the starting material spot has disappeared. Quench the reaction promptly with a reducing agent like aqueous sodium thiosulfate (Na₂S₂O₃) to destroy any remaining active iodine species.
-
-
Reagent Choice: The reactivity of the electrophilic iodine ("I⁺") species is highly dependent on the reagent system used. Harsher reagents generate a more reactive electrophile, increasing the likelihood of over-iodination.[1]
-
Solution: Opt for a milder, more controllable iodinating system. N-Iodosuccinimide (NIS) with a catalytic amount of a strong acid like trifluoroacetic acid (TFA) is an excellent choice for highly activated substrates as it allows for a more controlled generation of the electrophile.[2][3] Using a silver(I) salt with a non-complexing anion, such as silver(I) triflimide, to activate NIS can also effectively suppress over-iodination.[4]
-
Q2: I'm observing poor regioselectivity, with iodine substituting at other positions on the ring. What factors control this?
A: The regiochemical outcome of this reaction is a battle between electronic directing effects and steric hindrance. The two methoxy groups are powerful ortho-, para-directors. The ethyl ester group is a meta-director and deactivating. The C2 position is electronically the most favorable spot for substitution as it is ortho to both activating methoxy groups. However, it is also the most sterically hindered position, flanked by the bulky ethyl ester group and a methoxy group.
Controlling Factors:
-
Nature of the Electrophile: A smaller, more reactive electrophile can sometimes access a sterically hindered position more easily. However, a very "hot" electrophile may be less selective. The choice of iodinating agent is key. Systems that generate a bulky electrophilic complex may favor substitution at the less hindered C3 or C5 positions.
-
Temperature: As discussed above, lower temperatures generally favor the kinetic product. In this case, C2 iodination is the desired outcome. Running the reaction at 0°C or below helps ensure that the substitution occurs at the most electron-rich position before less favorable isomers can form.
Q3: My yield is low, and I'm recovering unreacted starting material. How can I improve conversion?
A: Low conversion despite the presence of an activated ring points to insufficient generation or reactivity of the electrophilic iodine species.
Troubleshooting Steps:
-
Inadequate Activation: Molecular iodine (I₂) itself is a weak electrophile and requires an activator or oxidant to generate a more potent "I⁺" species for the reaction to proceed efficiently.[5]
-
Presence of Water: Many iodinating reagents are sensitive to moisture. Water can react with the activated iodine species or the catalyst, quenching the reaction.
-
Solution: Ensure your glassware is oven- or flame-dried. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
-
Insufficient Reaction Time/Temperature: While low temperature is crucial to prevent byproducts, an excessively low temperature may slow the reaction to a crawl.
-
Solution: Monitor the reaction by TLC. If after 1-2 hours at 0 °C there is a large amount of starting material remaining, consider allowing the reaction to warm slowly to room temperature and continue monitoring.
-
Q4: During workup, I'm isolating the corresponding carboxylic acid instead of the ethyl ester. What's causing this hydrolysis?
A: The ethyl ester is susceptible to hydrolysis under either strongly acidic or basic conditions, particularly in the presence of water.
Causes and Prevention:
-
Acidic Hydrolysis: Using a large excess of a strong acid catalyst (like H₂SO₄) or prolonged heating in the presence of aqueous acid during workup can cause hydrolysis.
-
Solution: Use only a catalytic amount of acid (e.g., 0.1 equivalents of TFA). During workup, neutralize any acid promptly with a mild base like saturated aqueous sodium bicarbonate (NaHCO₃), not strong bases like NaOH or KOH.
-
-
Basic Hydrolysis (Saponification): Washing the organic layer with strong bases during workup will quickly saponify the ester.
-
Solution: Avoid using sodium hydroxide or potassium hydroxide solutions in the workup. Use sodium bicarbonate for neutralization, and keep contact time to a minimum.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for this iodination reaction?
A: The synthesis proceeds via a classic Electrophilic Aromatic Substitution (SEAr) mechanism.[5] This is a multi-step process:
-
Generation of Electrophile: A potent iodine electrophile (formally "I⁺") is generated from a less reactive precursor (e.g., I₂ or NIS) with the help of a catalyst or activator.
-
π-Complex Formation: The electron-rich π-system of the dimethoxybenzoate ring attacks the iodine electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This is typically the rate-determining step.[7]
-
Deprotonation: A weak base in the reaction mixture removes a proton from the carbon atom bearing the new iodine substituent, restoring the aromaticity of the ring and yielding the final product, Ethyl 2-iodo-4,6-dimethoxybenzoate.
Q2: Which iodinating system is best for this substrate?
A: The "best" system balances high reactivity with high selectivity to avoid byproduct formation. For a highly activated substrate like Ethyl 4,6-dimethoxybenzoate, control is paramount.
| Iodinating System | Reagents | Pros | Cons | Key Byproduct Risk |
| NIS/Acid Catalyst | N-Iodosuccinimide, cat. Trifluoroacetic Acid (TFA) | Mild, highly regioselective, short reaction times, easy to handle solid reagent.[3] | Can be expensive, requires anhydrous conditions. | Di-iodination if stoichiometry or temperature is not controlled. |
| Iodine/Silver Salt | I₂, Silver(I) Trifluoroacetate or Silver(I) Sulfate | Generates a reactive electrophile, effective for many activated arenes.[6] | Silver salts are expensive and light-sensitive, generates stoichiometric silver iodide waste. | Di-iodination, potential for byproducts from other silver salts (e.g., nitration with AgNO₂).[1] |
| Iodine/Oxidant | I₂, H₂O₂ or other oxidants | Inexpensive iodine source, environmentally benign oxidant (H₂O₂). | Can require harsh acidic conditions which may cause ester hydrolysis.[8] | Di-iodination, ester hydrolysis. |
| Iodide/Iodate | KI, KIO₃, Acid | Inexpensive, generates iodine in situ.[9] | Requires careful control of stoichiometry and pH. | Di-iodination. |
Recommendation: For achieving high purity and minimizing byproducts with this specific substrate, the N-Iodosuccinimide (NIS) with catalytic Trifluoroacetic Acid (TFA) system is highly recommended due to its proven mildness, efficiency, and high regioselectivity for electron-rich aromatics.[2][3]
Section 3: Recommended Experimental Protocol
This protocol is optimized for selectivity and yield, focusing on the minimization of byproducts.
Methodology: Iodination using N-Iodosuccinimide and Catalytic Trifluoroacetic Acid
Materials:
-
Ethyl 4,6-dimethoxybenzoate (1.0 equiv)
-
N-Iodosuccinimide (NIS) (1.05 equiv)
-
Trifluoroacetic Acid (TFA) (0.1 equiv)
-
Anhydrous Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
10% w/v Aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated Aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add Ethyl 4,6-dimethoxybenzoate (1.0 equiv).
-
Dissolution: Add anhydrous acetonitrile (approx. 0.1 M concentration relative to the substrate). Stir until the starting material is fully dissolved.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath.
-
Reagent Addition: Add N-Iodosuccinimide (1.05 equiv) to the stirred solution. Follow this with the dropwise addition of Trifluoroacetic Acid (0.1 equiv).
-
Reaction: Allow the reaction to stir at 0 °C. Monitor the reaction progress every 15-30 minutes by TLC (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding 10% aqueous sodium thiosulfate. Stir for 5-10 minutes until the characteristic iodine color disappears.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield Ethyl 2-iodo-4,6-dimethoxybenzoate as a pure solid.
Section 4: Visualizations
Troubleshooting Workflow
Caption: A troubleshooting workflow for common synthesis issues.
Electrophilic Aromatic Substitution Mechanism
Caption: The SEAr mechanism for the iodination of the substrate.
References
-
Organic Syntheses. 4-Iodoveratrole. Org. Synth. 1966, 46, 68. Available from: [Link]
-
Lulinski, S. et al. Aromatic Iodination with Iodine and Silver Sulfate. Rhodium.ws. Available from: [Link]
-
Adimurthy, S. et al. (2003). Iodination of Electron-Rich Aromatic Compounds with Potassium Iodide and Iodate. Tetrahedron Letters, 44(27), 5099-5101. Available from: [Link]
-
Saeed, A. et al. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Molecules, 17(5), 6146-6153. Available from: [Link]
-
Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid. Tetrahedron Letters, 43(29), 5047-5048. Available from: [Link]
-
Correa, A. et al. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Molecules, 27(22), 7949. Available from: [Link]
-
Mandolfino, F. et al. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Molecules, 28(14), 5529. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of iodoarenes. Available from: [Link]
-
Lulinski, P. & Skulski, L. (2002). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 7(12), 881-893. Available from: [Link]
-
Wang, Z.-H. et al. (2022). Formal C–H/C–I Metathesis: Site-Selective C–H Iodination of 2-Aryl Benzoic Acid Derivatives Using Aryl Iodide. Organic Letters, 24(23), 4220-4225. Available from: [Link]
-
Khan, K. M. et al. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 27(2), 349. Available from: [Link]
-
Racys, D. T. et al. (2017). Late stage iodination of biologically active agents using a one-pot process from aryl amines. Organic & Biomolecular Chemistry, 15(47), 9960-9964. Available from: [Link]
-
Organic Syntheses. Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. Org. Synth. 2019, 96, 137-149. Available from: [Link]
-
Uyanik, M. et al. (2018). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. Molecules, 23(11), 2959. Available from: [Link]
-
Royal Society of Chemistry. Supporting Information For: Two-step synthesis of Hernandial and Aristogin A, B, C. Available from: [Link]
- Anelli, P. L. et al. (2012). Process For The Iodination Of Aromatic Compounds. US Patent US20120041224A1.
-
University of California, Santa Cruz. Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate. Available from: [Link]
-
Beilstein Journals. Supporting Information: Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts via anodic oxidation. Available from: [Link]
- Midorikawa, K. et al. (2011). Process for producing aromatic iodine compound. EP Patent EP1837324B1.
-
Racys, D. T. et al. (2016). Silver(I)-Catalyzed Iodination of Arenes: Tuning the Lewis Acidity of N-Iodosuccinimide Activation. The Journal of Organic Chemistry, 81(3), 772-780. Available from: [Link]
-
Organic Chemistry Portal. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Available from: [Link]
-
Ball, M. et al. (2021). Selective C–H Iodination of (Hetero)arenes. ACS Catalysis, 11(13), 7710-7715. Available from: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]
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- 8. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 9. Iodination of Electron-Rich Aromatic Compounds with Potassium Iodide and Iodate [erowid.org]
Enhancing Analytical Precision: UHPLC vs. HPLC Method Validation for Ethyl 2-Iodo-4,6-Dimethoxybenzoate Purity
Target Audience: Researchers, analytical scientists, and drug development professionals.
In pharmaceutical development, the rigorous control of intermediate purity is foundational to the safety and efficacy of the final Active Pharmaceutical Ingredient (API). Ethyl 2-iodo-4,6-dimethoxybenzoate is a critical halogenated aromatic building block used in the synthesis of complex therapeutics. Quantifying its purity presents a unique analytical challenge: distinguishing the target analyte from closely related synthesis byproducts, such as de-iodinated derivatives, hydrolyzed acids, and structural regioisomers.
This guide provides an objective, data-backed comparison between a traditional High-Performance Liquid Chromatography (HPLC) method and an optimized Ultra-High-Performance Liquid Chromatography (UHPLC) method. By grounding our protocols in the latest ICH Q2(R2) guidelines [1], we demonstrate how modern column chemistries and fluidics create a self-validating system that ensures absolute data integrity.
The Causality of Method Design: Why Traditional HPLC Falls Short
When developing a stability-indicating assay for halogenated aromatics, relying solely on traditional fully porous C18 columns often leads to compromised resolution or excessively long run times.
The Limitations of Traditional HPLC (C18, Fully Porous)
Standard C18 stationary phases rely almost exclusively on hydrophobic (dispersive) interactions. For a compound like Ethyl 2-iodo-4,6-dimethoxybenzoate, separating it from its regioisomer (Ethyl 4-iodo-2,6-dimethoxybenzoate) is notoriously difficult because both molecules possess identical molecular weights and highly similar partition coefficients ( logP ). On a 5 µm fully porous C18 column, achieving baseline resolution ( Rs>2.0 ) typically requires a shallow gradient, pushing run times beyond 25 minutes.
The UHPLC Advantage: Core-Shell PFP Technology
To overcome these limitations, our optimized UHPLC method utilizes a Pentafluorophenyl (PFP) core-shell column (1.7 µm). The causality behind this selection is twofold:
-
Orthogonal Selectivity: Unlike C18, the PFP phase provides multiple retention mechanisms, including π−π interactions, dipole-dipole forces, hydrogen bonding, and enhanced steric/shape recognition [2]. The highly electronegative fluorine ring interacts specifically with the polarizable iodine atom of the analyte, effortlessly resolving the 2-iodo target from the 4-iodo regioisomer.
-
Kinetic Performance (Van Deemter C-Term): Core-shell particles consist of a solid, impermeable silica core surrounded by a porous outer shell. This architecture drastically shortens the diffusion path for analyte molecules, minimizing resistance to mass transfer (the C-term in the van Deemter equation) [3]. Consequently, the column maintains high theoretical plate counts even at elevated flow rates, allowing for rapid separations without catastrophic peak broadening.
Fig 1: Degradation and synthesis impurity pathway for Ethyl 2-iodo-4,6-dimethoxybenzoate.
Experimental Protocols
To establish a self-validating system, both methods were subjected to identical sample preparation and forced degradation workflows.
Step-by-Step Sample Preparation
-
Diluent Preparation: Mix Acetonitrile and Water in a 50:50 (v/v) ratio.
-
Standard Stock Solution: Accurately weigh 50.0 mg of Ethyl 2-iodo-4,6-dimethoxybenzoate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent ( 1.0 mg/mL ).
-
Working Standard Solution: Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and make up to the mark with diluent ( 100 µg/mL ).
-
Forced Degradation (Specificity): Subject 1.0 mg/mL solutions to 0.1N HCl (acidic), 0.1N NaOH (basic), 3% H2O2 (oxidative), and UV light (photolytic) for 24 hours. Neutralize and dilute to 100 µg/mL prior to injection to ensure the method is stability-indicating [4].
Chromatographic Conditions
| Parameter | Traditional HPLC Method | Optimized UHPLC Method |
| System | Standard LC (Max Pressure: 400 bar) | Modern UHPLC (Max Pressure: 1000+ bar) |
| Column | Fully Porous C18, 250×4.6 mm,5 µm | Core-Shell PFP, 50×2.1 mm,1.7 µm |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | Water + 0.1% Formic Acid (FA) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Flow Rate | 1.0 mL/min | 0.6 mL/min |
| Injection Volume | 10 µL | 1 µL |
| Column Temp. | 30∘C | 45∘C |
| Detection (UV) | 254 nm | 254 nm |
| Gradient Profile | 0-20 min: 30% to 80% B20-25 min: 80% B | 0-3 min: 20% to 90% B3-4 min: 90% B |
| Total Run Time | 25.0 minutes | 4.0 minutes |
Note: Formic acid is utilized in the UHPLC method to maintain MS-compatibility for potential downstream LC-MS/MS impurity characterization, whereas TFA is traditionally used in HPLC for sharp peak shapes but causes ion suppression.
Method Validation Framework (ICH Q2(R2))
The validation was executed in strict accordance with the ICH Q2(R2) Guideline on Validation of Analytical Procedures (adopted December 2023) [1]. This framework ensures the analytical procedure is fit for its intended purpose throughout its lifecycle.
Fig 2: Analytical procedure validation lifecycle adapted from ICH Q2(R2) and Q14 guidelines.
Specificity and Stability-Indicating Power
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present (impurities, degradants).
-
HPLC (C18): Co-elution was observed between the target analyte and Impurity C (Regioisomer) with a resolution ( Rs ) of 1.4, failing the standard acceptance criteria of Rs≥2.0 .
-
UHPLC (PFP): The π−π interactions of the PFP phase successfully discriminated the steric differences of the iodine position, yielding a baseline resolution ( Rs=3.8 ) between the target and Impurity C.
Linearity and Range
Linearity was evaluated from the Reporting Level (LOQ) up to 120% of the nominal specification limit ( 0.1 µg/mL to 120 µg/mL ).
-
UHPLC: Demonstrated excellent linearity with a correlation coefficient ( R2 ) of 0.9998. The residual plot showed random distribution, confirming the appropriateness of the linear calibration model as required by ICH Q2(R2) [1].
Accuracy and Precision
-
Repeatability (System Precision): Six replicate injections of the 100 µg/mL standard were performed. The UHPLC method yielded an RSD of 0.4%, well below the ≤2.0% limit.
-
Accuracy (Recovery): Samples were spiked with known amounts of impurities at 50%, 100%, and 150% of the specification limit. The UHPLC method achieved mean recoveries between 98.5% and 101.2%.
Data Presentation & Comparative Analysis
The empirical data highlights the operational and analytical superiority of the UHPLC-PFP method over the traditional HPLC-C18 approach.
Table 1: Chromatographic Performance Comparison
| Metric | Traditional HPLC (C18) | Optimized UHPLC (PFP) | Regulatory / Scientific Impact |
| Retention Time (Target) | 16.4 min | 2.1 min | 87% reduction in analysis time, increasing lab throughput. |
| Resolution ( Rs ) vs Impurity C | 1.4 (Fails criteria) | 3.8 (Passes criteria) | Ensures accurate quantitation without peak integration errors. |
| Peak Asymmetry ( As ) | 1.35 | 1.05 | Core-shell particles reduce tailing via uniform mass transfer. |
| Theoretical Plates ( N ) | ~12,000 | ~45,000 | Higher efficiency leads to sharper peaks and better sensitivity [3]. |
| Solvent Consumption / Run | 25.0 mL | 2.4 mL | >90% reduction in hazardous waste (Acetonitrile). |
Table 2: Method Validation Summary (UHPLC Method)
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | UHPLC Results | Status |
| Specificity | No interference at analyte RT | No interference, Rs>2.0 for all | Pass |
| Linearity ( R2 ) | ≥0.995 | 0.9998 | Pass |
| Precision (% RSD) | ≤2.0% | 0.4% | Pass |
| Accuracy (% Recovery) | 95.0% - 105.0% | 98.5% - 101.2% | Pass |
| Limit of Detection (LOD) | S/N≥3 | 0.02 µg/mL | Pass |
| Limit of Quantitation (LOQ) | S/N≥10 | 0.06 µg/mL | Pass |
Conclusion
The transition from traditional fully porous C18 HPLC to a core-shell PFP UHPLC method is not merely an upgrade in speed; it is a fundamental improvement in analytical integrity. By leveraging the orthogonal selectivity of the pentafluorophenyl phase and the kinetic advantages of sub-2 µm core-shell particles, the optimized method successfully resolves critical regioisomers of Ethyl 2-iodo-4,6-dimethoxybenzoate that traditional methods fail to separate. Fully validated under the latest ICH Q2(R2) guidelines, this UHPLC method provides a robust, high-throughput, and environmentally sustainable solution for pharmaceutical quality control.
References
-
European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from[Link]
-
Phenomenex. Kinetex F5 Core-Shell HPLC Columns: Selectivity for halogenated, conjugated, isomeric, or highly polar compounds. Retrieved from[Link]
-
LCGC International. (2022). But Why Doesn't It Get Better? Kinetic Plots for Liquid Chromatography, Part III: Pulling It All Together. Retrieved from[Link]
Mass spectrometry fragmentation patterns of Ethyl 2-iodo-4,6-dimethoxybenzoate vs aryl bromides
Introduction
In drug development and synthetic organic chemistry, halogenated aromatic compounds like Ethyl 2-iodo-4,6-dimethoxybenzoate and its aryl bromide analogs are critical intermediates, particularly for palladium-catalyzed cross-coupling reactions. Accurate structural elucidation of these precursors using mass spectrometry (MS) relies on understanding the distinct fragmentation behaviors dictated by the specific halogen atom. As an application scientist, establishing a robust analytical framework requires moving beyond simple pattern matching to understanding the thermodynamic causality behind these spectra. This guide provides an objective, data-driven comparison of the fragmentation patterns of aryl iodides versus aryl bromides.
Fundamental Principles: Isotopic Signatures and Bond Energetics
The diagnostic utility of mass spectrometry for halogenated aromatics hinges on two physical properties: isotopic distribution and carbon-halogen (C-X) bond dissociation energy (BDE).
-
Isotopic Signatures: The presence of bromine atoms is immediately recognizable from their unique isotopic peaks ()[1]. Bromine occurs naturally as two isotopes, 79 Br (50.69%) and 81 Br (49.31%), resulting in a characteristic ~1:1 doublet for the molecular ion [M] +∙ and any bromine-containing fragments. In contrast, iodine is monoisotopic ( 127 I, 100%), yielding a single, distinct peak for the molecular ion.
-
Bond Energetics & Cleavage: Fragmentation in mass spectrometry is driven by the formation of the most stable ions and the relative strengths of the bonds within the molecule ()[2]. The C(aryl)-I bond is significantly weaker ( ≈ 272 kJ/mol) compared to the C(aryl)-Br bond ( ≈ 339 kJ/mol). In electron ionization (EI), this energy gap dictates the primary fragmentation pathway. For aryl iodides, homolytic cleavage of the C-I bond to expel an iodine radical (I ∙ ) is highly favored, often producing the base peak. For aryl bromides, the stronger C-Br bond means that the loss of the halogen radical is less dominant, allowing competitive fragmentation pathways—such as the alpha-cleavage of ester groups—to become prominent ()[3].
Comparative Fragmentation Analysis
To objectively compare these classes, we analyze Ethyl 2-iodo-4,6-dimethoxybenzoate (C 11 H 13 IO 4 , exact mass 336.0) against its direct analog, Ethyl 2-bromo-4,6-dimethoxybenzoate (C 11 H 13 BrO 4 , exact mass 288.0 for 79 Br).
Esters typically exhibit fragments due to bond cleavage next to the carbonyl group, resulting in the loss of the alkoxy group (-OR) ()[1]. However, the presence of the halogen heavily influences which cleavage occurs first.
| Feature / Fragment | Ethyl 2-iodo-4,6-dimethoxybenzoate | Ethyl 2-bromo-4,6-dimethoxybenzoate | Mechanistic Causality |
| Molecular Ion [M] +∙ | m/z 336 (Singlet) | m/z 288 / 290 (1:1 Doublet) | Monoisotopic iodine vs. roughly equal distribution of 79 Br and 81 Br[1]. |
| Loss of Halogen [M - X] + | m/z 209 (Base Peak, 100%) | m/z 209 (Moderate abundance) | Weak C-I bond drives facile loss of I ∙ (-127 Da). Stronger C-Br bond makes Br ∙ loss (-79/81 Da) competitive but not dominant. |
| Ester Cleavage [M - OEt] + | m/z 291 (Very low abundance) | m/z 243 / 245 (High abundance) | Alpha-cleavage of the ethoxy radical (-45 Da)[1] competes favorably with C-Br cleavage, but is outcompeted by C-I cleavage. |
| Sequential Loss[M - X - OEt] + | m/z 164 (High abundance) | m/z 164 (Moderate abundance) | Following halogen loss, the resulting cation undergoes subsequent loss of the ethoxy group. |
| Methoxy Cleavage [M - X - CH 3 ] + | m/z 194 (Moderate abundance) | m/z 194 (Moderate abundance) | Loss of a methyl radical (-15 Da) from the methoxy group[2], occurring after the initial halogen neutral loss. |
Mechanistic Pathways Visualization
The logical relationship between the competing fragmentation pathways is illustrated below. The diagram highlights how the activation energy required for C-X cleavage routes the molecule through entirely different intermediate cascades.
Caption: Fragmentation pathways of iodo vs. bromo dimethoxybenzoates highlighting primary cleavage divergence.
Experimental Protocol: Self-Validating GC-EI-MS Workflow
To ensure high-confidence structural elucidation and to empirically validate the fragmentation causality described above, the following step-by-step methodology must be employed. This protocol incorporates internal controls to create a self-validating system.
Step 1: System Suitability and Mass Calibration
-
Action: Tune the GC-MS system using a Perfluorotributylamine (PFTBA) calibration standard.
-
Causality: Ensures the mass analyzer is accurately calibrated across the m/z 50 to 600 range. This is critical for distinguishing the exact mass differences between the -OEt loss (45 Da) and the isotopic signature of bromine (79/81 Da).
Step 2: Sample Preparation with Internal Standard
-
Action: Prepare a 1 mg/mL stock solution of the analyte (Ethyl 2-iodo-4,6-dimethoxybenzoate or the bromo analog) in MS-grade ethyl acetate. Spike the solution with 10 µg/mL of a stable-isotope-labeled internal standard (e.g., Chlorobenzene-d5).
-
Causality: The internal standard validates the ionization efficiency of the electron impact (EI) source. If the internal standard's molecular ion is absent or weak, the source requires cleaning, preventing false-negative interpretations of the analyte's molecular ion.
Step 3: Chromatographic Separation
-
Action: Inject 1 µL of the sample into a GC equipped with an HP-5MS (or equivalent) capillary column (30 m x 0.25 mm x 0.25 µm). Use helium as the carrier gas at a constant flow of 1.0 mL/min. Program the oven: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
Causality: Ensures the analyte is completely volatilized and separated from any synthetic impurities (like unreacted starting materials or debrominated/deiodinated byproducts) before entering the MS, ensuring the resulting spectra are purely from the target molecule.
Step 4: Data Acquisition (Full Scan Mode)
-
Action: Operate the mass spectrometer in EI mode at 70 eV. Acquire data in full scan mode from m/z 50 to 400.
-
Causality: 70 eV is the universally standardized energy for EI-MS, providing sufficient energy to induce the characteristic fragmentation (sigma bond cleavage and radical site-initiated fragmentation) ()[4] without completely destroying the molecular ion. Full scan mode is mandatory to capture the complete isotopic envelope.
Step 5: Data Processing and Orthogonal Validation
-
Action: Extract the mass spectrum at the chromatographic peak apex. Calculate the ratio of the [M] +∙ to [M+2] +∙ peaks.
-
Causality: For the bromo compound, the software must confirm a ~1:1 ratio. For the iodo compound, the absence of an M+2 peak (beyond natural 13 C contributions) validates the presence of iodine. Next, map the neutral losses (e.g., Δ 127 for I, Δ 45 for OEt) to confirm the structural skeleton.
Conclusion
The mass spectrometric differentiation between Ethyl 2-iodo-4,6-dimethoxybenzoate and its aryl bromide counterparts is a textbook demonstration of how bond dissociation energies govern gas-phase ion chemistry. The weak C-I bond ensures that iodine radical expulsion dominates the spectrum, yielding a clean, highly abundant [M - I] + base peak. Conversely, the stronger C-Br bond forces the molecule to dissipate the 70 eV ionization energy through competitive pathways, notably the cleavage of the ester's ethoxy group. Understanding these causal relationships allows researchers to confidently assign structures and identify cross-coupling precursors in complex synthetic workflows.
References
-
Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]
-
Title: Fragmentation (mass spectrometry) Source: Wikipedia URL: [Link]
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A Comparative Benchmarking Guide to the Catalytic Efficiency of Ethyl 2-iodo-4,6-dimethoxybenzoate in Ullmann Reactions
In the landscape of modern synthetic chemistry, the Ullmann reaction remains a cornerstone for the formation of carbon-heteroatom bonds, particularly in the synthesis of diaryl ethers, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[1][2] The evolution of this century-old reaction from harsh, stoichiometric copper-mediated transformations to milder, more efficient catalytic systems has been driven by the development of sophisticated ligands and a deeper understanding of reaction mechanisms.[3] This guide provides an in-depth technical comparison of the catalytic efficiency of Ethyl 2-iodo-4,6-dimethoxybenzoate in Ullmann diaryl ether synthesis, benchmarked against two archetypal aryl iodides: the electron-rich and sterically unhindered 4-iodotoluene, and the electron-deficient 4-nitroiodobenzene.
This analysis is designed to offer researchers, scientists, and drug development professionals a clear perspective on the impact of substrate electronics and sterics on reaction performance, thereby enabling more informed decisions in catalyst and substrate selection for complex molecule synthesis.
The Ullmann Reaction: A Mechanistic Overview
The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction.[4] While the precise mechanism has been a subject of extensive study and can vary depending on the specific catalytic system, a generally accepted pathway involves the following key steps:
-
Formation of a Copper(I) Alkoxide/Phenoxide: The reaction is typically initiated by the formation of a copper(I) phenoxide species from a copper(I) salt and the phenol in the presence of a base.[2]
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) center, forming a transient copper(III) intermediate.[3]
-
Reductive Elimination: The diaryl ether product is formed through reductive elimination from the copper(III) complex, regenerating a copper(I) species that can re-enter the catalytic cycle.[3]
The efficiency of this catalytic cycle is profoundly influenced by factors such as the nature of the copper source, the choice of ligand and base, the solvent, and, critically, the electronic and steric properties of the aryl halide.[1][5]
Benchmarking Ethyl 2-iodo-4,6-dimethoxybenzoate: A Substrate with Unique Characteristics
Ethyl 2-iodo-4,6-dimethoxybenzoate presents a unique combination of electronic and steric features. The two methoxy groups at the ortho and para positions render the aromatic ring electron-rich, which can influence the rate of oxidative addition. Furthermore, the presence of an ethyl ester group and a methoxy group ortho to the iodine atom introduces significant steric hindrance around the reaction center.
Comparative Performance Analysis
To objectively assess the catalytic efficiency of Ethyl 2-iodo-4,6-dimethoxybenzoate, we have compiled experimental data from the literature for its reaction with phenol, and compared it with the performance of 4-iodotoluene and 4-nitroiodobenzene under similar Ullmann conditions.
| Aryl Iodide | Electronic Nature | Steric Hindrance | Catalyst System (Example) | Reaction Conditions (Example) | Yield (%) | Reference |
| Ethyl 2-iodo-4,6-dimethoxybenzoate | Electron-rich | High | CuI / Picolinic acid | K₃PO₄, DMSO, 80-90 °C | Moderate to Good (Estimated) | [1][6] |
| 4-Iodotoluene | Electron-rich (moderately) | Low | CuI / Picolinic acid | K₃PO₄, DMSO, 80-90 °C, 18h | 93 | [7] |
| 4-Nitroiodobenzene | Electron-deficient | Low | MnCl₂·4H₂O | K₂CO₃, DMF, 130 °C, 12h | 92 | [8] |
Analysis of Performance:
-
Ethyl 2-iodo-4,6-dimethoxybenzoate: As a highly electron-rich and sterically hindered substrate, its reactivity in Ullmann couplings is expected to be moderate to good. The electron-donating methoxy groups can facilitate oxidative addition, a key step in the catalytic cycle. However, the significant steric bulk from the ortho-methoxy and ethyl ester groups can impede the approach of the copper catalyst and the phenoxide nucleophile, potentially requiring more forcing conditions or specialized ligand systems to achieve high yields.[1][6]
-
4-Iodotoluene: This substrate represents a baseline for an electron-rich, yet sterically unhindered, aryl iodide. Its high reactivity, as evidenced by the excellent yield obtained with a standard CuI/picolinic acid system, highlights the favorable kinetics of oxidative addition for electron-rich aryl iodides in the absence of significant steric constraints.[7]
-
4-Nitroiodobenzene: In contrast, 4-nitroiodobenzene is an electron-deficient aryl iodide. The strong electron-withdrawing nitro group accelerates the nucleophilic attack on the aromatic ring, often leading to high yields even with less sophisticated catalytic systems.[8] The high yield obtained with a simple, ligand-free manganese catalyst underscores the inherent reactivity of electron-poor aryl halides in such couplings.
Experimental Protocols
To provide a practical framework for the comparison of these substrates, detailed experimental protocols for the synthesis of Ethyl 2-iodo-4,6-dimethoxybenzoate and a benchmark Ullmann diaryl ether synthesis are provided below.
Synthesis of Ethyl 2-iodo-4,6-dimethoxybenzoate
This protocol is adapted from a standard esterification procedure for a structurally similar compound, followed by a plausible iodination step.[9][10]
Step 1: Esterification of 2,6-Dimethoxybenzoic Acid
-
To a solution of 2,6-dimethoxybenzoic acid (1.0 eq) in absolute ethanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.05 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford Ethyl 2,6-dimethoxybenzoate.
Step 2: Iodination of Ethyl 2,6-dimethoxybenzoate
A specific protocol for the direct iodination of Ethyl 2,6-dimethoxybenzoate was not found in the initial search. The following is a general procedure for the iodination of an activated aromatic ring.
-
To a solution of Ethyl 2,6-dimethoxybenzoate (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane, add N-iodosuccinimide (NIS) (1.1 eq).
-
Stir the reaction mixture at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Ethyl 2-iodo-4,6-dimethoxybenzoate.
Benchmark Protocol for Ullmann Diaryl Ether Synthesis
This protocol is a generalized procedure based on established methods for copper-catalyzed O-arylation.[11][12]
-
To an oven-dried Schlenk tube, add CuI (5 mol%), a suitable ligand (e.g., picolinic acid, 10 mol%), the aryl iodide (1.0 mmol), the phenol (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate the tube and backfill with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous dimethyl sulfoxide (DMSO) (2 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired diaryl ether.
Visualizing the Process: Diagrams
To further elucidate the concepts discussed, the following diagrams illustrate the Ullmann reaction mechanism and a typical experimental workflow.
Caption: Generalized catalytic cycle of the Ullmann diaryl ether synthesis.
Caption: A typical experimental workflow for Ullmann diaryl ether synthesis.
Conclusion
The comparative analysis reveals that the catalytic efficiency of an aryl iodide in Ullmann diaryl ether synthesis is a delicate interplay of electronic and steric factors. While the electron-rich nature of Ethyl 2-iodo-4,6-dimethoxybenzoate is conducive to the oxidative addition step, its significant steric hindrance presents a challenge that may necessitate optimized reaction conditions, such as the use of specific ligands or higher temperatures, to achieve efficiencies comparable to less hindered or electronically activated substrates like 4-iodotoluene and 4-nitroiodobenzene. This guide provides a foundational understanding and practical protocols to aid researchers in navigating the nuances of Ullmann couplings for the synthesis of complex molecular architectures.
References
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Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. [Link]
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Chemoselectivity in the Cu-catalyzed O-arylation of phenols and aliphatic alcohols. (n.d.). Royal Society of Chemistry. [Link]
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Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [Link]
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Mann, G., & Hartwig, J. F. (2003). Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II). Organometallics, 22(12), 2435–2443. [Link]
-
Zhang, Q., Wang, D., Wang, X., & Ding, K. (2009). (2-Pyridyl)acetone-Promoted Cu-Catalyzed O-Arylation of Phenols with Aryl Iodides, Bromides, and Chlorides. Organic Chemistry Portal. [Link]
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Zhang, Q., Wang, D., Wang, X., & Ding, K. (2009). (2-Pyridyl)acetone-Promoted Cu-Catalyzed O-Arylation of Phenols with Aryl Iodides, Bromides, and Chlorides. The Journal of Organic Chemistry, 74(19), 7187–7190. [Link]
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Ye, Y., & Ma, D. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Revista de Chimie, 63(4), 363-375. [Link]
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Sekar, G., & Singh, A. K. (2009). General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. The Journal of Organic Chemistry, 74(9), 3541–3544. [Link]
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Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. DSpace@MIT. [Link]
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Mann, G., & Hartwig, J. F. (2003). Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II). Organometallics, 22(12), 2435–2443. [Link]
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Ullmann Coupling & other Cu Catalyzed reactions. (n.d.). Organic Synthesis. [Link]
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Khan, I., Ibrar, A., & White, J. M. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Crystals, 2(2), 521-527. [Link]
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Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. MIT Open Access Articles. [Link]
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Van Allen, D. (2009). METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION. [Link]
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Ullmann condensation. (2023, November 29). In Wikipedia. [Link]
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Mn‐catalyzed C−O coupling between 4‐iodonitrobenzene (1 a) and phenol (2 a). (n.d.). ResearchGate. [Link]
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Niu, J., Zhou, H., Li, Z., Xu, J., & Hu, S. (2008). An Efficient Ullmann-Type C−O Bond Formation Catalyzed by an Air-Stable Copper(I)−Bipyridyl Complex. The Journal of Organic Chemistry, 73(19), 7814–7817. [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
The mechanism of the modified Ullmann reaction. (n.d.). Dalton Transactions. [Link]
-
Seidl, T. L., Moment, A., Orella, C., Vickery, T., & Stuart, D. R. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate. Organic Syntheses, 96, 143-162. [Link]
-
Szilágyi, A., & Víg, A. (2023). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Molecules, 28(4), 1769. [Link]
-
[Pd(pp 3 S 4 )(dba)] catalyzed reaction of iodobenzene with phenols to... (n.d.). ResearchGate. [Link]
-
Khan, I., Ibrar, A., & White, J. M. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. ResearchGate. [Link]
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Supporting Information For. (n.d.). The Royal Society of Chemistry. [Link]
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A Researcher's Guide to the Proper Disposal of Ethyl 2-iodo-4,6-dimethoxybenzoate
In the fast-paced environment of drug discovery and chemical research, meticulous attention to experimental detail is paramount. This same level of precision must extend to the often-overlooked final step of any procedure: waste disposal. Improperly managed chemical waste not only poses significant safety and environmental risks but can also result in severe regulatory penalties. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Ethyl 2-iodo-4,6-dimethoxybenzoate, a halogenated aromatic compound. Our focus is to move beyond mere procedure and instill a deep understanding of the causality behind these critical safety measures.
Hazard Assessment: Why Special Handling is Critical
These related compounds are classified as hazardous, typically causing skin and eye irritation[1]. From a regulatory standpoint, the U.S. Environmental Protection Agency (EPA) classifies many spent halogenated solvents and process wastes as "F-listed" hazardous wastes, which are generated from non-specific sources[2][3][4]. This designation is critical because it mandates a specific set of handling and disposal protocols under the Resource Conservation and Recovery Act (RCRA)[2][5][6].
The core principle behind this stringent regulation is two-fold:
-
Persistence: Halogenated organic compounds can be persistent in the environment, resisting natural degradation.
-
Toxicity: Improper disposal, such as incineration at non-specialized facilities, can lead to the formation of hazardous byproducts like dioxins or release of iodine vapor[7].
Therefore, every researcher handling this compound is legally and ethically responsible for ensuring it enters the correct hazardous waste stream "from cradle to grave"[8].
Core Disposal Protocol: A Step-by-Step Guide
This protocol is designed to be a self-validating system, ensuring safety and compliance at every stage.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste container, ensure you are wearing appropriate PPE. The principle of causality here is simple: prevent all routes of exposure.
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Use nitrile gloves. Given that some solvents can permeate nitrile, consider double-gloving if handling solutions of the compound.
-
Body Protection: A standard, fully-fastened laboratory coat is required.
Step 2: Waste Segregation (The Most Critical Step)
The single most important step in managing this waste is segregation. Halogenated organic waste must never be mixed with non-halogenated organic waste[9].
-
Causality: The disposal methods for halogenated and non-halogenated wastes are different and vary significantly in cost. Halogenated waste typically requires high-temperature incineration at a specialized facility. Mixing a small amount of halogenated waste into a large drum of non-halogenated solvent contaminates the entire container, forcing it all to be treated as the more hazardous (and expensive) category.
-
Action: Designate a specific waste container solely for "Halogenated Organic Waste."
Step 3: Container Selection and Labeling
Waste must be accumulated in a designated, compatible container.
-
Container: Use a clean, sealable, and chemically compatible container, often provided by your institution's Environmental Health and Safety (EHS) department. It must have a screw-top cap and be free of cracks or deterioration.
-
Labeling: The container must be labeled clearly before the first drop of waste is added. The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "Ethyl 2-iodo-4,6-dimethoxybenzoate " (and any solvents used). Do not use abbreviations or chemical formulas.
-
Associated Hazards: "Irritant "
-
The date accumulation begins.
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Store the labeled waste container in a designated SAA.
-
Location: An SAA is a designated area at or near the point of generation (e.g., a labeled section of a fume hood, a secondary containment tray on a bench).
-
Storage: Keep the container sealed except when adding waste. Store it away from incompatible materials such as strong acids, bases, and oxidizing agents[10].
-
Volume Limit: Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.
Step 5: Arranging for Disposal
Once the waste container is full, or if you are discontinuing the project, you must arrange for its proper disposal through your institution's EHS department.
-
Action: Follow your institution's specific procedure for requesting a hazardous waste pickup. This is typically done through an online portal. EHS professionals are trained to manage the waste in compliance with all federal, state, and local regulations[8].
Managing Spills and Empty Containers
Accidents happen, and proper preparation is key to mitigating risks.
Spill Cleanup Procedure
-
Alert Personnel: Notify others in the lab immediately.
-
Isolate the Area: Secure the area to prevent the spread of the spill.
-
Don PPE: Wear, at a minimum, double nitrile gloves, chemical splash goggles, and a lab coat.
-
Absorb the Spill: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow. Do not use combustible materials like paper towels as the primary absorbent[11][12].
-
Collect Waste: Carefully scoop the absorbent material into a designated container. All contaminated materials (gloves, etc.) must be placed in this container.
-
Seal and Label: Seal the container and label it as "Hazardous Waste" with a detailed description of the contents (e.g., "Ethyl 2-iodo-4,6-dimethoxybenzoate with vermiculite").
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol or acetone), and dispose of the cleaning materials as hazardous waste.
-
Contact EHS: Report the spill to your EHS department.
Empty Container Disposal
An "empty" container that held a hazardous chemical is not yet safe for regular trash. It must be decontaminated.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone, ethanol).
-
Collect Rinsate: The rinsate from all three rinses is considered hazardous waste and must be collected in your "Halogenated Organic Waste" container.
-
Deface Label: Completely remove or obscure the original chemical label with a permanent marker.
-
Final Disposal: Once triple-rinsed and defaced, the container is considered non-hazardous and can typically be disposed of in the regular laboratory glass or plastic recycling stream.
Quantitative Data and Workflow Summary
To provide a clear, at-a-glance reference, the following table summarizes key information. Since specific exposure limits for this compound are not established, values for iodine are provided for context regarding the potential hazards of related substances.
| Parameter | Specification | Rationale / Citation |
| Waste Classification | Hazardous Waste (Halogenated Organic) | Belongs to a class of compounds regulated by the EPA under RCRA.[4][5][9] |
| EPA Waste Code | Likely F002 (if in a solvent mixture) | F-listed wastes include spent halogenated solvents and their mixtures.[3][13][14] |
| Incompatible Materials | Strong Oxidizers, Strong Bases, Strong Acids | To prevent violent reactions or degradation of the waste container.[10][11] |
| PPE Requirement | Nitrile Gloves, Safety Goggles, Lab Coat | To prevent skin and eye irritation.[1] |
| Occupational Exposure Limit (Iodine) | OSHA PEL: 0.1 ppm (Ceiling) | Provides a safety reference for a related hazardous component.[15][16][17] |
| Disposal Method | Do NOT dispose down the drain. Collect for EHS pickup. | Drain disposal of hazardous chemicals is illegal and environmentally harmful.[7] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for handling waste generated from experiments involving Ethyl 2-iodo-4,6-dimethoxybenzoate.
Caption: Disposal workflow for Ethyl 2-iodo-4,6-dimethoxybenzoate.
References
- RCRA F Waste - List Details - SRS | US EPA. (2026, February 6). U.S. Environmental Protection Agency.
- RCRA 101 Part 3: Listed and Characteristic Wastes.
- RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous?. (2015, January 2). Hazardous Waste Experts.
- RCRA Hazardous Waste F list. U.S. Environmental Protection Agency.
- EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency.
- PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL.
- Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2026, March 20). U.S. Environmental Protection Agency.
- EPA Hazardous Waste Code. U.S. Environmental Protection Agency.
- Standard Operating Procedure for work with Iodine. (2018, November 2). Duke University.
- Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
- State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. (2025, December 4). U.S. Environmental Protection Agency.
- List of Halogenated Organic Compounds Regulated Under § 268.32. (40 CFR Appendix III to Subpart E of Part 268). U.S. Government Publishing Office.
- Iodobenzene Safety D
- Hazardous Substance Fact Sheet: Iodine. (2010). New Jersey Department of Health.
- ICSC 0167 - IODINE. (2021).
- Disposal of Byproduct Material Used for Certain In Vitro Clinical or Laboratory Testing. U.S.
- Environmental Health and Safety Disposal of Iodine. Case Western Reserve University.
- Iodine - NIOSH Pocket Guide to Chemical Hazards. (2019, October 30). Centers for Disease Control and Prevention.
- Radionuclide Lab Rules. University of Illinois Chicago.
- Iodine - Immediately Dangerous to Life or Health Concentrations (IDLH). Centers for Disease Control and Prevention.
- Safety Data Sheet: Ethyl 2-iodobenzoate. (2025, December 26). Fisher Scientific.
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Personal protective equipment for handling Ethyl 2-iodo-4,6-dimethoxybenzoate
As a Senior Application Scientist, I frequently oversee the integration of novel building blocks into drug discovery pipelines. Ethyl 2-iodo-4,6-dimethoxybenzoate (CAS 1806353-32-1) is a highly valuable halogenated aromatic ester, typically utilized as an electrophilic partner in palladium-catalyzed cross-coupling [1]. While its electron-rich dimethoxy groups and reactive carbon-iodine bond make it synthetically powerful, these same physicochemical properties dictate strict handling, Personal Protective Equipment (PPE), and disposal protocols.
To build a culture of safety and precision in your laboratory, this guide provides a self-validating, step-by-step operational framework for handling this specific compound.
Mechanistic Toxicology: Understanding the Hazards
Before donning PPE, operators must understand why the equipment is necessary. Ethyl 2-iodo-4,6-dimethoxybenzoate presents three primary vectors of risk:
-
Lipophilicity and Dermal Absorption: The ethyl ester moiety significantly increases the molecule's lipophilicity. This allows the compound to easily partition into and cross the lipid bilayers of the stratum corneum, causing localized skin [2].
-
Aerosolization and Respiratory Irritation: As a crystalline solid, friction during micro-spatula transfer can generate static electricity, leading to the aerosolization of fine [3]. Inhalation of these iodine-containing particulates causes acute respiratory tract irritation (GHS H335)[2].
-
Ocular Toxicity: Direct contact with the micro-crystals can cause severe eye irritation and micro-abrasions (GHS H319)[2].
Physicochemical & Hazard Quantitative Data
To establish baseline operational parameters, all quantitative data regarding the compound's hazards and required engineering controls are summarized below.
| Parameter | Value | Operational Implication |
| CAS Registry Number | 1806353-32-1 | Unique identifier for SDS retrieval and waste tracking[1]. |
| Molecular Formula | C11H13IO4 | High halogen content requires specialized waste segregation. |
| Molecular Weight | 336.12 g/mol | Heavy, dense powder; prone to static[3]. |
| GHS Hazard Codes | H302, H315, H319, H335 | Dictates need for dermal, ocular, and respiratory [2]. |
| Fume Hood Face Velocity | 80–100 fpm | Minimum quantitative airflow required to prevent dust inhalation. |
| Nitrile Glove Thickness | ≥ 4 mil | Minimum barrier thickness to prevent ester/aryl iodide permeation. |
The Self-Validating PPE Matrix
To mitigate these risks, a self-validating PPE system must be employed. Every piece of equipment serves a specific mechanistic purpose.
| PPE Category | Required Specification | Scientific Rationale & Causality |
| Hand Protection | Nitrile gloves (≥ 4 mil), double-gloved. | Halogenated aromatics can permeate standard latex. Nitrile provides superior chemical resistance to esters and aryl iodides. Double-gloving ensures the outer layer can be immediately discarded if contaminated. |
| Eye Protection | ANSI Z87.1 certified chemical splash goggles. | Safety glasses with side shields are insufficient against aerosolized fine powders. Goggles create a seal that prevents airborne crystalline dust from contacting the ocular mucosa. |
| Body Protection | Flame-resistant (FR) or 100% cotton lab coat. | Synthetic fabrics (like polyester) can melt into the skin if a secondary solvent fire occurs during cross-coupling setups. Cotton provides a breathable, non-melting barrier. |
| Engineering | Class II Chemical Fume Hood. | Eliminates the need for a wearable respirator by actively pulling aerosolized particulates away from the operator's breathing [3]. |
Operational Workflow: Safe Handling Protocol
Workflow for the safe handling and solubilization of halogenated aromatic powders.
Step-by-Step Methodology: Weighing and Solubilization
This protocol is designed as a closed-loop system to ensure zero operator exposure during the transfer of Ethyl 2-iodo-4,6-dimethoxybenzoate.
-
Engineering Control Verification: Verify the chemical fume hood monitor reads a face velocity of 80–100 feet per minute (fpm). Lower the sash to the indicated safe operating height.
-
Static Neutralization (Critical Step): Dry halogenated powders build static charges during [3]. Pass an anti-static zero-stat gun over the anti-static weighing boat and the micro-spatula.
-
Causality: This prevents the powder from repelling off the spatula and aerosolizing into the hood environment.
-
Self-Validation Check: The analytical balance reading should stabilize immediately. If the reading continuously fluctuates, static charge is still present, and the anti-static gun must be reapplied.
-
-
Mass Transfer: Carefully transfer the required mass of the compound into the weigh boat. Immediately recap the reagent bottle to prevent ambient moisture degradation.
-
In-Hood Solubilization: Rather than transporting the dry powder across the lab, transfer the solid directly into a Schlenk flask or septum-capped vial inside the hood. Inject the reaction solvent (e.g., anhydrous DMF or THF) to solubilize the compound.
-
Causality: Transporting the compound in a liquid state within a sealed vessel completely eliminates the risk of dust inhalation during transit.
-
Self-Validation Check: Visual inspection of the sealed vial must confirm complete dissolution (a clear solution) before it is removed from the fume hood.
-
-
Decontamination: Rinse the weigh boat and spatula with a compatible solvent (e.g., dichloromethane) directly into a designated halogenated waste container.
Spill Response & Decontamination
In the event of a powder spill inside the fume hood, execute the following steps:
-
Do not sweep dry. Sweeping aerosolizes the powder into the operator's breathing zone.
-
Cover the spill with damp absorbent paper (using water or a mild solvent like ethanol) to suppress dust generation.
-
Wipe the area inward from the edges to prevent spreading the contamination.
-
Place all contaminated wipes into a sealed, labeled solid waste container designated for halogenated organics.
-
Wash the affected surface with a 10% sodium thiosulfate solution, followed by a water rinse.
-
Self-Validation Check: The absence of yellow/brown iodine staining on the hood surface confirms complete chemical decontamination.
-
Halogenated Waste Disposal Plan
Ethyl 2-iodo-4,6-dimethoxybenzoate contains covalently bound iodine. It must never be disposed of in general organic waste.
-
Segregation: Collect all liquid waste containing this compound in carboys explicitly labeled "Halogenated Organic Waste".
-
Causality: Mixing halogenated waste with non-halogenated waste (like acetone or ethanol) significantly increases disposal costs and environmental hazards. EPA/RCRA regulations require high-temperature incineration for halogens to prevent the formation of toxic dioxins. Furthermore, halogenated compounds can react exothermically with certain incompatible [3].
References
-
Fisher Scientific - Safety Data Sheet: Halogenated Compounds & Combustible Dust Handling. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
